Product packaging for Me-indoxam(Cat. No.:)

Me-indoxam

Cat. No.: B1676165
M. Wt: 442.5 g/mol
InChI Key: KFJOAXDOAYZVOY-UHFFFAOYSA-N
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Description

Me-Indoxam is a sPLA2 inhibitor. It has no effect on arachidonic acid release and platelet activating factor synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H22N2O5 B1676165 Me-indoxam

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H22N2O5

Molecular Weight

442.5 g/mol

IUPAC Name

2-[2-methyl-3-oxamoyl-1-[(2-phenylphenyl)methyl]indol-4-yl]oxyacetic acid

InChI

InChI=1S/C26H22N2O5/c1-16-23(25(31)26(27)32)24-20(12-7-13-21(24)33-15-22(29)30)28(16)14-18-10-5-6-11-19(18)17-8-3-2-4-9-17/h2-13H,14-15H2,1H3,(H2,27,32)(H,29,30)

InChI Key

KFJOAXDOAYZVOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1CC3=CC=CC=C3C4=CC=CC=C4)C=CC=C2OCC(=O)O)C(=O)C(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Me-Indoxam;  Me Indoxam;  MeIndoxam;  Methyl indoxam;  Methyl-indoxam; 

Origin of Product

United States

Foundational & Exploratory

Me-Indoxam: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Me-indoxam is a potent and selective inhibitor of secreted phospholipase A2 (sPLA2) enzymes, particularly human Group X (hGX) sPLA2.[1] sPLA2s are a class of enzymes that play a crucial role in the inflammatory cascade by catalyzing the hydrolysis of phospholipids to produce arachidonic acid, a precursor to pro-inflammatory mediators such as prostaglandins and leukotrienes. The discovery of this compound and related indole-based inhibitors represents a significant advancement in the development of therapeutic agents for inflammatory diseases. This document provides a detailed overview of the discovery, synthesis pathway, and mechanism of action of this compound.

Discovery and Development

Substituted indoles were identified as a promising class of sPLA2 inhibitors by researchers at Lilly Labs and Shionogi & Co., Ltd.[1] this compound emerged from efforts to develop potent inhibitors for hGX sPLA2, an enzyme with high specific activity in promoting arachidonic acid release.[1] The design of this compound was guided by the X-ray crystal structure of it bound to hGX sPLA2, which revealed key interactions within the enzyme's active site.[1]

Quantitative Data: Inhibitory Activity of this compound and Analogs

The inhibitory potency of this compound and its analogs against various sPLA2 enzymes is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Compound2-Substituent6-SubstituenthGX sPLA2 IC50 (nM)
This compoundMethylH>1000
Compound AEthylH75
Compound BEthylMethyl75

Data sourced from a study on potent inhibitors of mammalian group X secreted phospholipase A2.[1]

Synthesis Pathway

The synthesis of this compound and its analogs involves a multi-step chemical process. A new chemical route was developed to produce these indole-based sPLA2 inhibitors.[1] The key steps are outlined below.

Experimental Protocols: Synthesis of this compound Analogs

The following protocols are based on the synthetic route described for potent indole-based inhibitors of hGX sPLA2.[1]

1. Synthesis of Ketone 3:

  • A benzenesulfonyl-protected pyrrole is reacted with a suitable acylating agent in the presence of aluminum trichloride to yield ketone 3.

2. Synthesis of Dimethyl Acetal 4:

  • Ketone 3 is treated with sodium hydroxide (NaOH) in methanol (MeOH) at a low temperature.

  • This is followed by the addition of concentrated sulfuric acid (H2SO4) to produce dimethyl acetal 4.

3. Synthesis of 4-Oxyethanol Indole 5:

  • A catalytic amount of acid is added to a solution of dimethyl acetal 4 in a toluene/ethylene glycol solvent.

  • The mixture is refluxed to facilitate ring closure and form the 4-oxyethanol indole 5.

4. Synthesis of Indole 6:

  • The hydroxyl group of indole 5 is converted to a chloride.

  • The resulting compound is treated with excess n-butyllithium, followed by benzyl protection to yield indole 6.

5. Synthesis of 2-Acetyl Compound 7:

  • Indole 6 is treated with n-butyllithium and acetic anhydride to introduce an acetyl group at the 2-position, yielding compound 7. The benzenesulfonyl group acts as an ortho-lithiating director.

6. Final Product Formation:

  • The benzenesulfonyl protecting group is removed, and the ketone is reduced in a single step by refluxing with excess lithium aluminum hydride (LiAlH4).

Synthesis Pathway Diagram

Synthesis_Pathway cluster_start Starting Materials cluster_intermediates Intermediates cluster_end Final Product Benzenesulfonyl protected pyrrole Benzenesulfonyl protected pyrrole node_3 Ketone 3 Benzenesulfonyl protected pyrrole->node_3 AlCl3 node_4 Dimethyl Acetal 4 node_3->node_4 1. NaOH, MeOH 2. H2SO4 node_5 4-Oxyethanol Indole 5 node_4->node_5 cat. Acid, Toluene/Ethylene Glycol, Reflux node_6 Indole 6 node_5->node_6 1. Conversion to Chloride 2. n-BuLi, Benzyl protection node_7 2-Acetyl Compound 7 node_6->node_7 n-BuLi, Acetic Anhydride Me_Indoxam_Analog This compound Analog node_7->Me_Indoxam_Analog LiAlH4, Reflux

Caption: Synthesis pathway for this compound analogs.

Mechanism of Action

This compound and related indole inhibitors function by directly binding to the active site of sPLA2 enzymes. This binding is a result of extensive hydrogen bond interactions between the inhibitor and key amino acid residues in the enzyme's active site, such as Asp47 and His46. By occupying the active site, the inhibitor prevents the natural phospholipid substrate from binding, thereby blocking the hydrolysis reaction and the subsequent release of arachidonic acid.

sPLA2 Signaling Pathway and Inhibition

Mechanism_of_Action cluster_membrane Cell Membrane cluster_pathway Arachidonic Acid Cascade Phospholipid Phospholipids sPLA2 sPLA2 Phospholipid->sPLA2 Substrate Arachidonic_Acid Arachidonic Acid sPLA2->Arachidonic_Acid Hydrolysis Pro_inflammatory_Mediators Pro-inflammatory Mediators (Prostaglandins, Leukotrienes) Arachidonic_Acid->Pro_inflammatory_Mediators Metabolism Me_Indoxam This compound Me_Indoxam->sPLA2 Inhibition

Caption: Inhibition of the sPLA2 signaling pathway by this compound.

Experimental Protocols: sPLA2 Inhibition Assay

A common method to determine the inhibitory activity of compounds like this compound is a fluorometric assay.

Objective: To measure the in vitro inhibitory effect of this compound on sPLA2 activity.

Materials:

  • Human recombinant sPLA2 enzyme

  • Fluorogenic sPLA2 substrate (e.g., unilamellar vesicles of 1-hexadecanoyl-2-(10-pyrenedecanoyl)-sn-glycero-3-phosphoglycerol)

  • Assay buffer (e.g., Tris-HCl buffer containing CaCl2, KCl, and bovine serum albumin)

  • This compound (or other test inhibitors)

  • 96-well microplate

  • Fluorometer

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the sPLA2 enzyme to each well.

  • Add the different concentrations of this compound to the respective wells. Include a control group with no inhibitor.

  • Incubate the enzyme and inhibitor mixture for a specified period at a controlled temperature.

  • Initiate the enzymatic reaction by adding the fluorogenic sPLA2 substrate to all wells.

  • Monitor the fluorescence intensity over time using a fluorometer. The hydrolysis of the substrate by sPLA2 leads to a change in fluorescence.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Data Acquisition & Analysis Dilution Prepare this compound Dilutions Add_Inhibitor Add this compound to Wells Dilution->Add_Inhibitor Plate_Prep Add sPLA2 Enzyme to 96-well Plate Plate_Prep->Add_Inhibitor Incubate Incubate Enzyme-Inhibitor Mixture Add_Inhibitor->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Over Time Add_Substrate->Measure_Fluorescence Calculate_Rate Calculate Reaction Rates Measure_Fluorescence->Calculate_Rate Determine_IC50 Determine IC50 Value Calculate_Rate->Determine_IC50

Caption: Workflow for sPLA2 inhibition assay.

References

The In Vitro Biological Activity of Me-indoxam: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological activity of Me-indoxam, the N-decarbomethoxyllated metabolite of the insecticide indoxacarb, also known as DCJW. This compound exhibits potent and distinct activities on two primary molecular targets: voltage-gated sodium channels (VGSCs) and secreted phospholipase A2 (sPLA2) enzymes. This document details the quantitative data from in vitro studies, comprehensive experimental protocols for key assays, and visual representations of the associated mechanisms and signaling pathways.

Activity on Voltage-Gated Sodium Channels (VGSCs)

This compound is a potent blocker of VGSCs, which is the primary mechanism of its insecticidal action. In vitro studies have characterized this activity in both insect and mammalian neurons.

Quantitative Data: Inhibition of Voltage-Gated Sodium Channels

The following table summarizes the quantitative data on the inhibitory effects of this compound (DCJW) on VGSCs from various in vitro electrophysiology studies.

Target SystemThis compound (DCJW) ConcentrationEffectReference
Rat Dorsal Root Ganglion (DRG) Neurons (TTX-S and TTX-R channels)1-10 µMSlow and irreversible block of sodium channels in a voltage-dependent manner.[1]
Rat DRG Neurons1 µMShifted steady-state fast and slow inactivation curves in the hyperpolarizing direction.[1]
Cockroach Sodium Channel Variant (BgNav1-4)20 µM~40% reduction in peak current at a holding potential of -90 mV.[2]
Cockroach Sodium Channel Variant (BgNav1-1)20 µM~50% reduction in peak current at a holding potential of -60 mV.[2]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is the gold standard for characterizing the effects of compounds on ion channel activity. The following is a generalized protocol based on methodologies used to study this compound's effect on VGSCs.

Objective: To measure the effect of this compound on sodium currents in isolated neurons or cells expressing specific sodium channel subtypes.

Materials:

  • Cell Preparation: Isolated neurons (e.g., rat dorsal root ganglion neurons) or a cell line stably expressing the VGSC of interest (e.g., HEK293 cells).

  • External (Bath) Solution (Example): 140 mM NaCl, 4 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 5 mM D-Glucose, 10 mM HEPES; pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (Example): 50 mM CsCl, 10 mM NaCl, 60 mM CsF, 20 mM EGTA, 10 mM HEPES; pH adjusted to 7.2 with CsOH.

  • This compound (DCJW) Stock Solution: Prepared in a suitable solvent (e.g., DMSO) and diluted to final concentrations in the external solution.

  • Patch-Clamp Rig: Including an inverted microscope, micromanipulator, amplifier, digitizer, and data acquisition software.

  • Borosilicate Glass Capillaries: For pulling micropipettes.

Procedure:

  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

  • Cell Plating: Plate cells on coverslips in a recording chamber.

  • Pipette Filling and Mounting: Fill a micropipette with the internal solution and mount it on the micromanipulator.

  • Cell Approach and Sealing: Under microscopic guidance, approach a target cell with the micropipette. Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, establishing electrical and molecular access to the cell's interior.

  • Voltage-Clamp Protocol:

    • Hold the cell membrane at a potential where most sodium channels are in a resting state (e.g., -90 mV).

    • Apply a series of depolarizing voltage steps to elicit sodium currents.

    • To assess voltage-dependence of block, vary the holding potential.

    • To study the effect on inactivation, use pre-pulses to different voltages before a test pulse.

  • Compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • Data Acquisition and Analysis: Record sodium currents before and after the application of this compound. Analyze changes in current amplitude, kinetics, and voltage-dependence of gating.

Visualization of Experimental Workflow and Mechanism

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Cell Preparation (e.g., Rat DRG Neurons) seal Gigaohm Seal Formation cell_prep->seal pipette_prep Pipette Fabrication (3-7 MΩ) pipette_prep->seal solution_prep Prepare External & Internal Solutions solution_prep->seal whole_cell Achieve Whole-Cell Configuration seal->whole_cell record_control Record Baseline Sodium Currents whole_cell->record_control apply_me_indoxam Apply this compound record_control->apply_me_indoxam record_treatment Record Sodium Currents with this compound apply_me_indoxam->record_treatment analyze Analyze Changes in: - Current Amplitude - Gating Kinetics - Voltage-Dependence record_treatment->analyze

Caption: Workflow for Whole-Cell Patch-Clamp Analysis of this compound.

sodium_channel_inhibition cluster_channel Voltage-Gated Sodium Channel States resting Resting (Closed) open Open (Activated) resting->open Depolarization inactivated Inactivated (Closed) open->inactivated Sustained Depolarization inactivated->resting Repolarization block Blocked Channel (No Ion Flow) inactivated->block Binding of This compound me_indoxam This compound (DCJW) me_indoxam->inactivated High Affinity Binding

Caption: Mechanism of VGSC Blockade by this compound.

Activity on Secreted Phospholipase A2 (sPLA2)

This compound is also a potent competitive inhibitor of several isoforms of secreted phospholipase A2. This activity is relevant to inflammatory processes.

Quantitative Data: Inhibition of sPLA2

The following table summarizes the in vitro inhibitory activity of this compound against sPLA2 enzymes.

sPLA2 IsoformIC50Reference
Human Pla2g1b1.12 µM[3]
Mouse Pla2g1b0.59 µM[3]
Human Group X sPLA2 (hGX sPLA2)75 nM (for a 2-ethyl analog)[1]
Experimental Protocol: Fluorometric sPLA2 Inhibition Assay

This assay measures the ability of an inhibitor to block the enzymatic activity of sPLA2 on a fluorescent substrate.

Objective: To determine the IC50 value of this compound for a specific sPLA2 isoform.

Materials:

  • Recombinant sPLA2 Enzyme: The specific isoform of interest (e.g., hGX sPLA2).

  • Fluorescent Substrate: Unilamellar vesicles of 1-hexadecanoyl-2-(10-pyrenedecanoyl)-sn-glycero-3-phosphoglycerol.

  • Bovine Serum Albumin (BSA): To bind the liberated fluorescent fatty acid.

  • Buffer Solution: Appropriate for the enzyme's activity.

  • This compound: In a suitable solvent.

  • Fluorometer: To measure fluorescence emission.

Procedure:

  • Vesicle Preparation: Prepare unilamellar vesicles of the fluorescent phospholipid substrate.

  • Reaction Mixture: In a cuvette, combine the buffer, BSA, and the substrate vesicles.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture and incubate.

  • Enzyme Addition: Initiate the reaction by adding the recombinant sPLA2 enzyme.

  • Fluorescence Measurement: Monitor the increase in monomer fluorescence emission over time. As sPLA2 cleaves the pyrene-labeled fatty acid, it is released from the vesicle and binds to BSA, leading to an increase in monomeric pyrene fluorescence.

  • Data Analysis: Calculate the initial velocity of the reaction at each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualization of sPLA2 Signaling Pathway Inhibition

spla2_pathway me_indoxam This compound spla2 Secreted Phospholipase A2 (sPLA2) me_indoxam->spla2 Inhibition membrane Cell Membrane Phospholipids spla2->membrane Hydrolysis arachidonic_acid Arachidonic Acid membrane->arachidonic_acid cox Cyclooxygenases (COX) arachidonic_acid->cox lox Lipoxygenases (LOX) arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation

Caption: Inhibition of the sPLA2-Mediated Inflammatory Pathway by this compound.

Summary and Conclusion

The in vitro biological activity of this compound is characterized by its dual action on two distinct and important molecular targets. As a potent, voltage-dependent blocker of VGSCs, it effectively inhibits neuronal signaling, which is the basis of its insecticidal properties. The whole-cell patch-clamp technique has been instrumental in elucidating this mechanism. Concurrently, this compound acts as a competitive inhibitor of sPLA2 enzymes, implicating it in the modulation of inflammatory pathways by preventing the release of arachidonic acid and the subsequent production of pro-inflammatory eicosanoids. This activity has been quantified using fluorometric assays. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers in pharmacology, toxicology, and drug development for understanding and further investigating the multifaceted in vitro bioactivity of this compound.

References

Me-indoxam: A Technical Guide to its Solubility and Stability Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Me-indoxam is a notable indole derivative with significant potential in pharmacological research. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application in drug discovery and development. This technical guide provides an in-depth overview of the core solubility and stability characteristics of this compound, including detailed experimental protocols and data presented for easy interpretation.

Core Properties of this compound

This compound is recognized for its solubility in organic solvents and limited aqueous solubility. It maintains stability under standard laboratory conditions but is susceptible to degradation under extreme pH and temperature variations.

Quantitative Solubility Data

SolventEstimated Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)> 20
Ethanol~ 10
Methanol~ 10
Water< 0.1
Phosphate-Buffered Saline (PBS) pH 7.4~ 0.5 (as a 1:1 solution with ethanol)[1]

Stability Profile

The stability of this compound is a critical factor in its handling, storage, and formulation. While stable under ambient conditions, its degradation is accelerated by exposure to harsh acidic, basic, and thermal environments.

pH-Dependent Stability

The indole nucleus of this compound is susceptible to hydrolysis, particularly under strong acidic or alkaline conditions. At low pH, protonation of the indole ring can occur, leading to instability[2]. Under basic conditions, hydrolysis of ester or amide functionalities, if present in a manner similar to other indole derivatives, can be expected[3].

Thermal Stability

Elevated temperatures can induce thermal degradation of this compound. Studies on similar alkaloid structures have shown that degradation can be observed at temperatures above 60°C[4]. The exact degradation profile and products for this compound would require specific experimental investigation.

Experimental Protocols

To facilitate further research and validation, this section details the methodologies for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound[5][6][7][8][9].

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, buffer, organic solvent) in a glass flask.

  • Equilibration: The flask is sealed and agitated in a temperature-controlled shaker bath for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged or filtered (using a filter that does not bind the compound) to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is expressed as mg/mL or mol/L.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess this compound to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge or Filter B->C D Analyze supernatant/filtrate by HPLC C->D E Determine Concentration D->E G cluster_start cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_output Output Start This compound Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (Solid, 80°C) Start->Thermal Photo Photostability (ICH Q1B) Start->Photo Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Degradation Degradation Products Analysis->Degradation Pathway Degradation Pathway Degradation->Pathway G cluster_dev Method Development cluster_spec Specificity Assessment cluster_val Method Validation (ICH) cluster_final A Select Column & Initial Mobile Phase B Optimize Chromatographic Conditions A->B C Analyze Forced Degradation Samples B->C D Ensure Peak Purity & Resolution C->D E Validate for Linearity, Accuracy, Precision, etc. D->E Final Validated Stability-Indicating Method E->Final G MeIndoxam This compound Hydrolysis Hydrolysis (Acid or Base) MeIndoxam->Hydrolysis Degradant1 Indole Core Fragment Hydrolysis->Degradant1 Degradant2 Side-chain Fragments Hydrolysis->Degradant2

References

Me-indoxam: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 172732-62-6

This technical guide provides an in-depth overview of Me-indoxam, a potent and cell-impermeable inhibitor of secreted phospholipase A2 (sPLA2). It is intended for researchers, scientists, and drug development professionals interested in the biochemical and pharmacological properties of this compound.

Core Chemical and Physical Properties

PropertyValueSource
CAS Number 172732-62-6[1]
Molecular Formula C26H22N2O5[1]
Molecular Weight 442.5 g/mol [1]
Solubility Soluble in Dimethyl Sulfoxide (DMSO). Limited solubility in water.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor of secreted phospholipase A2 (sPLA2) enzymes. By binding to the active site of sPLA2, it blocks the hydrolysis of phospholipids at the sn-2 position, a critical step in the liberation of arachidonic acid from the cell membrane. This inhibitory action disrupts the arachidonic acid cascade, leading to a downstream reduction in the production of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.

The following diagram illustrates the signaling pathway affected by this compound:

Me_indoxam_Pathway substance substance enzyme enzyme inhibitor inhibitor product product process process membrane Membrane Phospholipids sPLA2 sPLA2 membrane->sPLA2 Substrate arachidonic_acid Arachidonic Acid sPLA2->arachidonic_acid Hydrolysis me_indoxam This compound me_indoxam->sPLA2 cox COX-1/2 arachidonic_acid->cox lox 5-LOX arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation sPLA2_Inhibition_Workflow step step reagent reagent instrument instrument output output prep_reagents Prepare Reagents: - sPLA2 enzyme - Substrate (e.g., fluorescent phospholipid) - Assay Buffer - this compound dilutions add_inhibitor Add this compound dilutions to microplate wells prep_reagents->add_inhibitor add_enzyme Add sPLA2 enzyme to wells add_inhibitor->add_enzyme pre_incubate Pre-incubate inhibitor and enzyme add_enzyme->pre_incubate initiate_reaction Initiate reaction by adding substrate pre_incubate->initiate_reaction incubate_reaction Incubate at controlled temperature initiate_reaction->incubate_reaction measure_signal Measure signal (e.g., fluorescence) over time incubate_reaction->measure_signal data_analysis Data Analysis: - Calculate reaction rates - Determine % inhibition - Calculate IC50 value measure_signal->data_analysis ic50 IC50 Value data_analysis->ic50

References

The Discovery and Technical Profile of Indoxacarb: An In-depth Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indoxacarb, a potent oxadiazine insecticide, represents a significant advancement in pest control technology. Developed by DuPont, its unique mode of action as a voltage-gated sodium channel blocker provides effective control against a wide range of lepidopteran larvae and other insect pests.[1][2] This technical guide delves into the discovery, synthesis, mechanism of action, and biological efficacy of indoxacarb, presenting key data and experimental protocols for the scientific community.

Discovery and Development

Indoxacarb's journey began with the optimization of pyrazoline-type insecticides. The goal was to create a compound with high insecticidal efficacy while minimizing off-target effects on mammals and other non-target organisms, and ensuring favorable environmental dissipation.[3] This research led to the development of the oxadiazine class of insecticides, with indoxacarb emerging as the first commercialized pyrazoline-type sodium-channel blocker.[3]

A crucial aspect of indoxacarb's development was the chiral synthesis to produce the insecticidally active (+)-S-enantiomer.[3] The racemic mixture, DPX-JW062, contains both the active (S) and inactive (R) enantiomers. The commercial product, DPX-MP062, is an enriched mixture containing a higher proportion of the active S-enantiomer.[4]

Chemical Properties

PropertyValueReference
Chemical Formula C22H17ClF3N3O7[1]
Molar Mass 527.84 g·mol−1[1]
Melting Point 88.1 °C (190.6 °F; 361.2 K)[1]
Log Kow 4.65[1]
IRAC MoA Group 22A[1]

Mechanism of Action: A Prodrug Approach to Sodium Channel Blockade

Indoxacarb itself is a prodrug, meaning it is converted into its active form within the target insect.[3] This metabolic activation is a key feature of its selectivity.

Indoxacarb_Mechanism Indoxacarb Indoxacarb (Prodrug) Insect_Metabolism Insect Esterases/ Amidases Indoxacarb->Insect_Metabolism DCJW DCJW (Active Metabolite) Insect_Metabolism->DCJW Na_Channel Voltage-Gated Sodium Channel (Inactivated State) DCJW->Na_Channel Binds to Channel_Block Channel Blockade Na_Channel->Channel_Block No_Na_Influx No Na+ Influx Channel_Block->No_Na_Influx Paralysis_Death Paralysis & Death No_Na_Influx->Paralysis_Death

Indoxacarb's mechanism of action from prodrug to channel blockade.

Upon ingestion or contact by the insect, esterase or amidase enzymes cleave the carbomethoxy group from the indoxacarb molecule.[3][5] This biotransformation yields the N-decarbomethoxylated metabolite, DCJW, which is a much more potent sodium channel blocker.[5][6]

DCJW then binds to a specific site on the voltage-gated sodium channels in the insect's neurons.[7] This binding preferentially occurs when the channel is in the inactivated state, effectively "trapping" it in a non-conducting conformation.[4][7] The blockage of these sodium channels prevents the influx of sodium ions, which is essential for the propagation of action potentials. This disruption of nerve function leads to cessation of feeding, paralysis, and ultimately, the death of the insect.[2]

Experimental Protocols

Synthesis of Indoxacarb Intermediate (Semicarbazone)

The synthesis of indoxacarb involves the preparation of key intermediates, such as semicarbazone. The following is a generalized protocol based on patent literature:

Indoxacarb_Synthesis_Workflow cluster_step1 Step 1: Urea Formation cluster_step2 Step 2: Hydrazinolysis cluster_step3 Step 3: Semicarbazone Formation A1 4-Trifluoromethoxyaniline R1 Reaction at 20-25°C A1->R1 A2 Sodium Isocyanate A2->R1 A3 Acetic Acid / Water A3->R1 P1 4-Trifluoromethoxyphenylurea R1->P1 B1 4-Trifluoromethoxyphenylurea R2 Reflux at 80°C B1->R2 B2 Hydrazine Hydrate B2->R2 B3 Ethanol B3->R2 P2 4-Trifluoromethoxy -phenylamino hydrazide R2->P2 C1 4-Trifluoromethoxy -phenylamino hydrazide R3 Reaction C1->R3 C2 5-chloro-1,3-dihydro-2-hydroxy -1-oxo-2H-indene-2-carboxylic acid methyl ester C2->R3 C3 Organic Solvent & Catalyst C3->R3 P3 Indoxacarb Intermediate (Semicarbazone) R3->P3

Workflow for the synthesis of an indoxacarb intermediate.

Step 1: Formation of 4-trifluoromethoxyphenylurea

  • In a reaction vessel under a nitrogen atmosphere, combine 4-trifluoromethoxyaniline, acetic acid, and water.

  • In a separate vessel, dissolve sodium isocyanate in a solution of acetic acid and water.

  • Add the sodium isocyanate solution dropwise to the 4-trifluoromethoxyaniline solution in an ice-water bath.

  • Allow the reaction mixture to warm to approximately 20-25°C and stir for 12 hours.

  • Cool the mixture to 0-5°C and hold for 2 hours to facilitate precipitation.

  • Collect the solid product, 4-trifluoromethoxyphenylurea, by suction filtration.

Step 2: Hydrazinolysis

  • In a flask equipped with a condenser, add the 4-trifluoromethoxyphenylurea from Step 1, hydrazine hydrate, and ethanol.

  • Heat the mixture to reflux at approximately 80°C.

  • The product of this step is 4-trifluoromethoxy phenylamino hydrazide.

Step 3: Semicarbazone Formation

  • The 4-trifluoromethoxy phenylamino hydrazide is then reacted with 5-chloro-1,3-dihydro-2-hydroxy-1-oxo-2H-indene-2-carboxylic acid methyl ester in an organic solvent in the presence of a catalyst to yield the semicarbazone intermediate.

Note: This is a generalized procedure and specific reaction conditions, catalysts, and purification methods may vary based on the specific patent or publication.

Bioassay Protocol: Insect Cell Line Cytotoxicity Assay

Insect cell lines are valuable tools for the in vitro assessment of insecticide toxicity. A general protocol for a cytotoxicity assay is as follows:

  • Cell Culture: Culture an appropriate insect cell line (e.g., Sf9 from Spodoptera frugiperda) in a suitable growth medium at 27°C.

  • Cell Seeding: Seed the cells into 96-well microplates at a predetermined density and allow them to attach and grow for 24 hours.

  • Compound Preparation: Prepare a stock solution of indoxacarb in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution to obtain a range of test concentrations.

  • Treatment: Add the different concentrations of indoxacarb to the wells containing the insect cells. Include a solvent control (DMSO only) and a negative control (medium only).

  • Incubation: Incubate the treated plates for a specified period (e.g., 48 or 72 hours) at 27°C.

  • Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay or a trypan blue exclusion assay.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the solvent control. Determine the IC50 value (the concentration of indoxacarb that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Quantitative Efficacy Data

The efficacy of indoxacarb and its active metabolite, DCJW, has been quantified in various studies. The following table summarizes some of the reported values.

CompoundTarget Organism/SystemParameterValueReference
IndoxacarbPodisus distinctus adultsLC502.62 g L⁻¹[3]
IndoxacarbPodisus distinctus adultsLC906.11 g L⁻¹[3]
DCJWCockroach DUM neuronsIC50 (Sodium Current Inhibition)28 nM[6][8]
Tetrodotoxin (TTX)Cockroach DUM neuronsIC50 (Sodium Current Inhibition)~2.8 nM[8]
LidocaineCockroach DUM neuronsIC50 (Sodium Current Inhibition)~30 µM[8]

Conclusion

Indoxacarb's development is a prime example of successful rational pesticide design, leading to a product with a novel mode of action and a favorable safety profile. Its reliance on metabolic activation within the target pest is a key innovation for achieving selectivity. The detailed understanding of its interaction with voltage-gated sodium channels continues to inform the development of new and improved insect control agents. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers working in the fields of insecticide discovery, neurotoxicology, and pest management.

References

Me-Indoxam's Role in Inhibiting Arachidonic Acid Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid sequestered within the sn-2 position of cell membrane phospholipids.[1][2] Its release, primarily catalyzed by the phospholipase A2 (PLA2) superfamily of enzymes, is a rate-limiting step in the production of eicosanoids—a group of potent lipid signaling molecules including prostaglandins and leukotrienes.[3][4] These molecules are critical mediators of inflammation, immune responses, and other physiological processes.[5] Secreted phospholipase A2 (sPLA2) enzymes, in particular, play a significant role in propagating inflammatory responses in the extracellular space.[1] Me-indoxam has emerged as a potent and specific inhibitor of sPLA2, making it a valuable tool for researchers studying the intricate pathways of inflammation and a potential lead compound for therapeutic development. This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental protocols, and visual representations of the underlying biochemical pathways.

Core Mechanism of Action: Inhibition of Secreted Phospholipase A2

This compound functions as a potent, cell-impermeable inhibitor of secreted phospholipase A2 (sPLA2) enzymes.[6][7] Its primary role is to block the catalytic activity of sPLA2s in the extracellular environment.[6] By doing so, it prevents the hydrolysis of phospholipids, which in turn halts the release of arachidonic acid. This upstream inhibition effectively shuts down the entire eicosanoid cascade, preventing the synthesis of downstream pro-inflammatory mediators.

Recent studies highlight that sPLA2s and cytosolic PLA2 (cPLA2) can work in concert to liberate arachidonic acid, suggesting a complex interplay between these enzyme families.[8] this compound's specific targeting of the secreted forms of PLA2 allows for the precise dissection of the role these extracellular enzymes play in inflammatory and disease processes.[6][8]

Signaling Pathway Inhibition

The release of arachidonic acid from the cell membrane is a central event that initiates multiple downstream signaling cascades. This compound intervenes at this critical juncture.

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytosol Cytosol Phospholipids Membrane Phospholipids AA Arachidonic Acid (AA) Phospholipids->AA Release sPLA2 Secreted PLA2 (sPLA2) sPLA2->Phospholipids Hydrolyzes MeIndoxam This compound MeIndoxam->sPLA2 Inhibits LOX Lipoxygenase (LOX) AA->LOX COX Cyclooxygenase (COX) AA->COX Leukotrienes Leukotrienes LOX->Leukotrienes Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Leukotrienes->Inflammation Prostaglandins->Inflammation

Caption: this compound inhibits sPLA2, preventing arachidonic acid release.

Quantitative Data on Inhibitory Activity

This compound exhibits varying potencies against different isoforms of human secreted phospholipase A2 (sPLA2). This differential activity is crucial for understanding its specific effects in various biological contexts. The inhibitory concentration 50 (IC50) values provide a quantitative measure of its efficacy.

Target Enzyme/ProcessIC50 ValueCell/System TypeReference
sPLA2 Isoforms
Human Group IIA (hGIIA) sPLA2< 100 nMIn vitro assay[6][7]
Human Group IIE (hGIIE) sPLA2< 100 nMIn vitro assay[6][7]
Human Group V (hGV) sPLA2< 100 nMIn vitro assay[6][7]
Human Group IB (hGIB) sPLA2200 - 600 nMIn vitro assay[6][7]
Human Group X (hGX) sPLA2200 - 600 nMIn vitro assay[6][7]
Human Group IID, IIF, III, XIIA> 2 µMIn vitro assay[6][7]
Mouse Group IB (Pla2g1b)0.59 µMIn vitro assay[9]
Human Group IB (Pla2g1b)1.12 µMIn vitro assay[9]
Downstream Effects
TNF-α Release (hGX-mediated)253 ± 72 nMHuman Lung Macrophages[6][10]
IL-6 Release (hGX-mediated)320 ± 87 nMHuman Lung Macrophages[6][10]

Note: The data for mouse and human Group IB sPLA2 inhibition was obtained using methyl indoxam, a closely related compound.[9]

Experimental Protocols

The characterization of this compound's inhibitory effects relies on a series of well-defined experimental procedures. Below are detailed methodologies for key assays.

In Vitro sPLA2 Inhibition Assay

This protocol is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of a specific sPLA2 isoform.

  • Objective: To calculate the IC50 value of this compound for a recombinant human sPLA2 isoform.

  • Materials:

    • Recombinant human sPLA2 enzyme (e.g., hGIIA, hGX).

    • Phospholipid substrate vesicles (e.g., 1-palmitoyl-2-[1-¹⁴C]linoleoyl-L-phosphatidylethanolamine).

    • Assay Buffer: Tris-HCl, CaCl₂, and bovine serum albumin (fatty acid-free).

    • This compound stock solution (in DMSO).

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a microplate, add the sPLA2 enzyme to each well containing the different concentrations of this compound or vehicle control (DMSO).

    • Pre-incubate the enzyme-inhibitor mixture for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

    • Initiate the enzymatic reaction by adding the radiolabeled phospholipid substrate vesicles to each well.

    • Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C.

    • Terminate the reaction by adding a stop solution (e.g., a mixture of Dole's reagent).

    • Extract the released radiolabeled free fatty acid (arachidonic acid) using an organic solvent (e.g., heptane).

    • Quantify the radioactivity in the organic phase using liquid scintillation counting.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cellular Assay for Leukotriene C4 (LTC4) Production

This protocol assesses the ability of this compound to inhibit the production of a key downstream metabolite of arachidonic acid in a cellular context.

  • Objective: To measure the effect of this compound on LTC4 release from stimulated mast cells.

  • Cell Type: Primary human lung mast cells (HLMCs).

  • Materials:

    • HLMCs cultured in an appropriate medium.

    • Stimulating agent: anti-IgE antibody.

    • This compound (0-10 µM).

    • LTC4 ELISA kit.

  • Procedure:

    • Plate HLMCs and allow them to adhere.

    • Pre-incubate the cells with various concentrations of this compound (e.g., 0 to 10 µM) for 30 minutes at 37°C.

    • Stimulate the cells by adding anti-IgE antibody to induce degranulation and subsequent LTC4 production.

    • Incubate for an appropriate time (e.g., 30-60 minutes) at 37°C.

    • Collect the cell culture supernatant.

    • Quantify the concentration of LTC4 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

    • Compare LTC4 levels in this compound-treated cells to stimulated, untreated controls to determine the extent of inhibition.

Cytokine Release Assay in Human Lung Macrophages

This protocol evaluates the indirect effect of sPLA2 inhibition by this compound on cytokine production mediated by sPLA2 activity.

  • Objective: To determine if this compound can block sPLA2-induced TNF-α and IL-6 release.

  • Cell Type: Human Lung Macrophages (HLM).

  • Materials:

    • HLMs cultured in an appropriate medium.

    • Recombinant human Group X sPLA2 (hGX).

    • This compound.

    • TNF-α and IL-6 ELISA kits.

  • Procedure:

    • Prepare solutions of hGX sPLA2 pre-incubated with various concentrations of this compound or vehicle control for 15 minutes at 37°C.[10]

    • Add the hGX/me-indoxam mixtures to the cultured HLMs.

    • Incubate the cells for a period sufficient to induce cytokine production (e.g., 18-24 hours) at 37°C.

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 using specific ELISA kits.

    • Calculate the dose-dependent inhibition of cytokine release by this compound and determine the IC50 values.[10]

Visualizing the Experimental Workflow

A typical workflow to assess the efficacy of an sPLA2 inhibitor like this compound involves a multi-step process from initial enzymatic assays to cellular validation.

start Start: Hypothesis (this compound inhibits sPLA2) protocol1 Protocol 1: In Vitro sPLA2 Inhibition Assay start->protocol1 data1 Data Analysis: Calculate IC50 for sPLA2 Isoforms protocol1->data1 protocol2 Protocol 2: Cellular AA Metabolite Assay (e.g., LTC4 Release) data1->protocol2 Validated Target Engagement data2 Data Analysis: Measure Inhibition of LTC4 Production protocol2->data2 protocol3 Protocol 3: Cellular Cytokine Release Assay (e.g., TNF-α / IL-6) data2->protocol3 Confirmed Cellular Activity data3 Data Analysis: Determine IC50 for Cytokine Inhibition protocol3->data3 conclusion Conclusion: Characterize this compound's Inhibitory Profile data3->conclusion Comprehensive Profile

Caption: Workflow for characterizing this compound's inhibitory effects.

Conclusion

This compound is a highly effective and specific inhibitor of several key isoforms of secreted phospholipase A2. By blocking the enzymatic activity of sPLA2 in the extracellular space, it potently prevents the release of arachidonic acid from membrane phospholipids. This action leads to a significant reduction in the downstream production of pro-inflammatory eicosanoids, such as leukotrienes, and suppresses sPLA2-mediated cytokine release. The quantitative data and detailed protocols presented herein underscore its utility as a precise pharmacological tool for investigating the role of sPLA2 in health and disease. For researchers and drug development professionals, this compound provides a robust platform for exploring the complexities of the arachidonic acid cascade and for validating sPLA2 as a viable therapeutic target for a range of inflammatory disorders.

References

Initial studies on Me-indoxam's therapeutic potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Initial Studies of Me-indoxam's Therapeutic Potential

Introduction

This compound has emerged as a potent, cell-impermeable inhibitor of secreted phospholipase A2 (sPLA2) enzymes, which are critical mediators in the inflammatory cascade.[1] These enzymes are responsible for the liberation of arachidonic acid from cell membranes, the precursor to a wide array of pro-inflammatory eicosanoids. This whitepaper provides a comprehensive overview of the initial preclinical studies on this compound, detailing its mechanism of action, inhibitory potency, and the experimental protocols used in its evaluation. The information presented is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of sPLA2 inhibitors.

Mechanism of Action

The primary mechanism of action for this compound is the direct inhibition of sPLA2 enzymes. X-ray crystallography studies have revealed that this compound binds to the active site of human group X (hGX) sPLA2, a particularly potent isoform involved in arachidonic acid release.[2] By blocking the active site, this compound prevents the hydrolysis of phospholipids, thereby halting the production of arachidonic acid and its downstream inflammatory metabolites, such as leukotrienes and prostaglandins.

Furthermore, studies on the related compound "indoxam" suggest a potential secondary mechanism of action. Indoxam has been shown to suppress endotoxic shock in murine models through a mechanism independent of group IIA sPLA2 inhibition, possibly by blocking the sPLA2 receptor (PLA2R).[3] This blockade of PLA2R function was associated with a reduction in pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3] While this has not been explicitly demonstrated for this compound, it presents an intriguing avenue for further investigation into its anti-inflammatory effects.

Arachidonic Acid Pathway Inhibition by this compound.

This compound This compound sPLA2 Enzyme sPLA2 Enzyme This compound->sPLA2 Enzyme Direct Inhibition sPLA2 Receptor (PLA2R) sPLA2 Receptor (PLA2R) This compound->sPLA2 Receptor (PLA2R) Potential Blockade Arachidonic Acid Release Arachidonic Acid Release sPLA2 Enzyme->Arachidonic Acid Release Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production sPLA2 Receptor (PLA2R)->Pro-inflammatory Cytokine Production Inflammation Inflammation Arachidonic Acid Release->Inflammation Pro-inflammatory Cytokine Production->Inflammation

Proposed Dual Mechanism of Action for this compound.

Data Presentation

The inhibitory activity of this compound has been quantified against a panel of human sPLA2 isoforms and in cellular assays. The following tables summarize the key quantitative data from initial studies.

Table 1: In Vitro Inhibitory Activity of this compound against Human sPLA2 Isoforms

sPLA2 IsoformIC50 Value
hGIIA< 100 nM
hGIIE< 100 nM
hGV< 100 nM
hGIB200 - 600 nM
hGX200 - 600 nM
hGIID> 2 µM
hGIIF> 2 µM
hGIII> 2 µM
hGXIIA> 2 µM
Data sourced from MedChemExpress.[1]

Table 2: Inhibitory Activity of this compound on Cytokine Release in Human Lung Macrophages

CytokineIC50 Value
TNF-α253 ± 72 nM
IL-6320 ± 87 nM
Data sourced from MedChemExpress.[1]

Experimental Protocols

Fluorometric sPLA2 Inhibition Assay

A commonly used method to determine the inhibitory potency of compounds like this compound is a fluorometric assay.[2]

  • Substrate Preparation: Unilamellar vesicles are prepared from 1-hexadecanoyl-2-(10-pyrenedecanoyl)-sn-glycero-3-phosphoglycerol.

  • Assay Principle: In the vesicle form, the pyrene fluorophores are in close proximity, leading to excimer (excited-state dimer) fluorescence emission.

  • Enzymatic Reaction: The sPLA2 enzyme catalyzes the liberation of 10-pyrenedecanoic acid from the vesicles.

  • Signal Detection: The released fatty acid partitions into the aqueous buffer containing albumin. This separation prevents excimer formation and results in monomer fluorescence emission, which is monitored to determine enzyme activity.

  • Inhibition Measurement: The assay is performed in the presence of varying concentrations of the inhibitor (this compound) to determine the IC50 value.

A Prepare unilamellar vesicles with pyrene-labeled phospholipids B Add sPLA2 enzyme and varying concentrations of this compound A->B C Incubate to allow for enzymatic reaction B->C D Monitor the increase in monomer fluorescence emission C->D E Calculate IC50 values from dose-response curves D->E

Workflow for Fluorometric sPLA2 Inhibition Assay.
Chemical Synthesis of Indole-Based Inhibitors

The synthesis of indole-based sPLA2 inhibitors like this compound is a multi-step process. A representative synthetic route involves building the indole core from a pyrrole precursor.[2]

  • Ketone Formation: Michael addition of nitromethane to tert-butyl crotonate, followed by deprotection and treatment with thionyl chloride, yields an acyl chloride. This is then added to a benzenesulfonyl-protected pyrrole to form a ketone.

  • Acetal Formation: The ketone is treated with NaOH in methanol, followed by sulfuric acid, to produce a dimethyl acetal.

  • Indole Ring Closure: The acetal undergoes ring closure in the presence of an acid to form the 4-oxyethanol indole.

  • Functionalization: The hydroxyl group is converted to a chloride, followed by protection of the indole nitrogen.

  • Final Modification: The 2-position of the indole is acetylated to yield the desired 2-acetyl indole core, which is a key feature of this compound and its analogs.

A Start with Pyrrole Precursor B Formation of Ketone (3) A->B Friedel-Crafts Acylation C Conversion to Dimethyl Acetal (4) B->C D Acid-catalyzed Ring Closure to form Indole (5) C->D E Functionalization and Protection Steps (6) D->E F Acetylation at 2-position (7) E->F G Final Indole-based Inhibitor F->G

Synthetic Route to Indole-Based sPLA2 Inhibitors.

Conclusion

The initial studies on this compound have established it as a potent inhibitor of several sPLA2 isoforms, particularly those implicated in inflammatory diseases. Its ability to block the production of arachidonic acid and subsequently reduce the release of pro-inflammatory cytokines in cellular models underscores its therapeutic potential. The well-defined mechanism of action, supported by quantitative in vitro data and detailed experimental protocols, provides a solid foundation for further preclinical and clinical development. Future research should aim to further elucidate the potential dual mechanism of action involving the sPLA2 receptor and to evaluate the in vivo efficacy and pharmacokinetic profile of this compound in relevant animal models of inflammatory disease.

References

Methodological & Application

Application Notes and Protocols for Me-indoxam in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Me-indoxam is a potent and cell-impermeable inhibitor of secreted phospholipase A₂ (sPLA₂) enzymes.[1] sPLA₂s are a family of enzymes that play a crucial role in various cellular processes, including inflammation and cancer, by catalyzing the hydrolysis of phospholipids to release arachidonic acid.[2] Arachidonic acid is a precursor for the synthesis of eicosanoids, such as prostaglandins and leukotrienes, which are potent inflammatory mediators.[3] By inhibiting sPLA₂, this compound blocks the initial step in the arachidonic acid cascade, thereby reducing the production of these pro-inflammatory molecules.[4][5] These application notes provide detailed protocols for the use of this compound in cell culture to investigate its anti-inflammatory, anti-proliferative, and pro-apoptotic effects.

Mechanism of Action: sPLA₂ Inhibition and the Arachidonic Acid Cascade

Secreted phospholipase A₂ (sPLA₂) is typically secreted into the extracellular space where it hydrolyzes phospholipids in the cell membrane.[1] This enzymatic activity releases arachidonic acid, which is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively. These molecules are key mediators of inflammation. This compound, as a cell-impermeable inhibitor, acts on the extracellular sPLA₂ to prevent the liberation of arachidonic acid.

sPLA2_pathway sPLA₂ Signaling Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid sPLA₂ sPLA2 sPLA2 This compound This compound This compound->sPLA2 COX_Enzymes COX_Enzymes Arachidonic_Acid->COX_Enzymes LOX_Enzymes LOX_Enzymes Arachidonic_Acid->LOX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Leukotrienes Leukotrienes LOX_Enzymes->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

sPLA₂ signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory potency of this compound varies across different sPLA₂ isoforms. The following table summarizes the known half-maximal inhibitory concentrations (IC₅₀).

Target IsoformIC₅₀ (nM)Reference Cell/Assay
hGIIA, hGIIE, hGV< 100In vitro assays
hGIB, hGX200 - 600In vitro assays
hGIID, hGIIF, hGIII, hGXIIA> 2000In vitro assays
hGX-mediated TNF-α release253 ± 72Human Lung Macrophages
hGX-mediated IL-6 release320 ± 87Human Lung Macrophages

This data is derived from in vitro enzymatic assays and specific primary cell-based assays.[1] Researchers should determine the optimal concentration for their specific cell line and experimental conditions.

The following table provides a template for researchers to record their own experimental data for the anti-proliferative effects of this compound.

Cell LineTreatment Duration (hours)IC₅₀ (µM) for Cell Viability
e.g., PC-3e.g., 48User-determined
e.g., A549e.g., 72User-determined
e.g., MCF-7e.g., 72User-determined

Experimental Protocols

Reconstitution and Storage of this compound

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom.

  • Based on the desired stock solution concentration (e.g., 10 mM), calculate the required volume of DMSO. A molarity calculator can be a useful tool for this.

  • Aseptically add the calculated volume of DMSO to the vial to reconstitute the this compound powder.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes for single-use to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.

stock_solution_workflow Stock Solution Preparation Workflow Start Start Centrifuge_Vial Centrifuge this compound vial Start->Centrifuge_Vial Calculate_DMSO Calculate required volume of DMSO Centrifuge_Vial->Calculate_DMSO Add_DMSO Aseptically add DMSO to vial Calculate_DMSO->Add_DMSO Dissolve Vortex to dissolve Add_DMSO->Dissolve Aliquot Aliquot into sterile tubes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Workflow for preparing this compound stock solution.
Determining the Optimal Working Concentration (Cytotoxicity Assay)

It is crucial to determine the concentration range of this compound that is effective for sPLA₂ inhibition without causing significant cytotoxicity in the cell line of interest. An MTT or similar cell viability assay is recommended.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom tissue culture plates

  • This compound stock solution

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.[6] Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Remove the overnight medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add the solubilization buffer to each well and incubate until the formazan crystals are fully dissolved.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

cytotoxicity_workflow Cytotoxicity Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Prepare_Dilutions Prepare this compound serial dilutions Seed_Cells->Prepare_Dilutions Treat_Cells Treat cells with this compound Prepare_Dilutions->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization buffer Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC₅₀ Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for determining the optimal concentration of this compound.
Assessing Anti-inflammatory Effects (PGE₂ Release Assay)

This protocol measures the downstream effect of sPLA₂ inhibition by quantifying the release of Prostaglandin E₂ (PGE₂), a key inflammatory mediator.

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages)

  • Complete cell culture medium

  • 24-well tissue culture plates

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • This compound stock solution

  • PGE₂ ELISA kit

  • Microplate reader

Protocol:

  • Seed cells in a 24-well plate and grow to 80-90% confluency.

  • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours.

  • Stimulate the cells with an inflammatory agent, such as LPS (e.g., 1 µg/mL), for a specified time (e.g., 24 hours). Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with this compound only.

  • After incubation, collect the cell culture supernatant.

  • Centrifuge the supernatant to remove any cellular debris.

  • Measure the concentration of PGE₂ in the supernatant using a commercially available PGE₂ ELISA kit, following the manufacturer's instructions.[3][7][8]

  • Analyze the data to determine the dose-dependent inhibition of PGE₂ release by this compound.

pge2_assay_workflow PGE₂ Release Assay Workflow Start Start Seed_Cells Seed cells in 24-well plate Start->Seed_Cells Pretreat Pre-treat with this compound Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect_Supernatant Collect supernatant Incubate->Collect_Supernatant Centrifuge Centrifuge to remove debris Collect_Supernatant->Centrifuge Measure_PGE2 Measure PGE₂ by ELISA Centrifuge->Measure_PGE2 Analyze_Data Analyze data Measure_PGE2->Analyze_Data End End Analyze_Data->End

Workflow for assessing the anti-inflammatory effect of this compound.
Evaluating Anti-proliferative Effects (Cell Viability/Proliferation Assay)

This protocol is to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound stock solution

  • Cell viability reagent (e.g., MTT, XTT, or resazurin-based)

  • Microplate reader

Protocol:

  • Follow steps 1-4 of the "Determining the Optimal Working Concentration" protocol.

  • At the end of the incubation period (e.g., 24, 48, or 72 hours), add the chosen cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for colorimetric or fluorometric conversion by viable cells.

  • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of cell proliferation inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value.

proliferation_assay_workflow Cell Proliferation Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Add_Reagent Add cell viability reagent Incubate->Add_Reagent Incubate_Reagent Incubate as per protocol Add_Reagent->Incubate_Reagent Measure_Signal Measure absorbance/fluorescence Incubate_Reagent->Measure_Signal Calculate_IC50 Calculate IC₅₀ Measure_Signal->Calculate_IC50 End End Calculate_IC50->End

Workflow for evaluating the anti-proliferative effects of this compound.
Investigating Apoptosis Induction (Annexin V Assay)

This protocol uses Annexin V staining and flow cytometry to detect and quantify apoptosis induced by this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 6-well tissue culture plates

  • This compound stock solution

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound at concentrations around the determined IC₅₀ value for a specified time (e.g., 24 or 48 hours). Include an untreated control and a positive control for apoptosis (e.g., staurosporine).

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the 1X Binding Buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[1][9]

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.[9] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

apoptosis_assay_workflow Apoptosis Assay Workflow Start Start Seed_Cells Seed cells in 6-well plates Start->Seed_Cells Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Incubate Incubate for 24-48 hours Treat_Cells->Incubate Harvest_Cells Harvest adherent & floating cells Incubate->Harvest_Cells Wash_Cells Wash with cold PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in Binding Buffer Wash_Cells->Resuspend Stain_Cells Add Annexin V-FITC and PI Resuspend->Stain_Cells Incubate_Stain Incubate in the dark Stain_Cells->Incubate_Stain Analyze Analyze by flow cytometry Incubate_Stain->Analyze End End Analyze->End

Workflow for investigating apoptosis induction by this compound.

References

Application Notes and Protocols for Me-indoxam in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Me-indoxam, also known as methyl indoxam, is a potent, cell-impermeable inhibitor of secreted phospholipase A2 (sPLA2) enzymes, with particular efficacy against the group X isoform (hGX sPLA2).[1] By blocking the activity of sPLA2, this compound inhibits the initial step of the arachidonic acid cascade, preventing the release of arachidonic acid from membrane phospholipids. This, in turn, reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[2] These characteristics make this compound a valuable tool for investigating the role of sPLA2 in various physiological and pathological processes, particularly in inflammatory diseases, and a potential therapeutic agent. This document provides detailed application notes and protocols for the use of this compound in in vivo animal studies, based on available preclinical research.

Mechanism of Action: sPLA2 and the Arachidonic Acid Pathway

Secreted phospholipase A2 enzymes play a critical role in initiating the inflammatory response. Upon activation by inflammatory stimuli, sPLA2 translocates to the cell membrane and hydrolyzes phospholipids, releasing arachidonic acid. This free arachidonic acid is then metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes. These eicosanoids are potent lipid mediators that contribute to the cardinal signs of inflammation, including edema, pain, and cellular infiltration. This compound exerts its anti-inflammatory effects by directly inhibiting sPLA2, thereby preventing the liberation of arachidonic acid and the subsequent production of these pro-inflammatory molecules.[2]

sPLA2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Pathways Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Hydrolysis sPLA2 Secreted Phospholipase A2 (sPLA2) sPLA2->Membrane_Phospholipids Me_indoxam This compound Me_indoxam->sPLA2 Inhibition COX_Pathway COX Pathway (Cyclooxygenase) Arachidonic_Acid->COX_Pathway LOX_Pathway LOX Pathway (Lipoxygenase) Arachidonic_Acid->LOX_Pathway Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX_Pathway->Prostaglandins_Thromboxanes Leukotrienes Leukotrienes LOX_Pathway->Leukotrienes Inflammation Inflammation Prostaglandins_Thromboxanes->Inflammation Leukotrienes->Inflammation

sPLA2 Signaling and this compound Inhibition.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and the closely related indole-based sPLA2 inhibitor, varespladib (LY315920), in in vivo animal studies.

Table 1: this compound In Vivo Dosage and Administration

Animal ModelCompoundDosage RangeAdministration RouteVehicle/FormulationStudy FocusReference
C57BL/6 MiceMethyl indoxam25, 50, 90 mg/kg/dayOral (dietary supplement)Blended into a high-fat/high-carbohydrate diet.Diet-induced obesity and glucose intolerance[2][3][4]
CD-1 MiceMethyl indoxam30 mg/kgOral gavage0.9% (w/v) carboxymethyl cellulose, 9% (v/v) PEG-400, 0.05% (v/v) Tween-80 in H₂OPharmacokinetics[5]
CD-1 MiceMethyl indoxam3 mg/kgIntravenous (i.v.)30% (v/v) PEG-400, 5% (v/v) ethanol in H₂OPharmacokinetics[5]

Table 2: Varespladib (LY315920) In Vivo Dosage and Administration (for comparative purposes)

Animal ModelCompoundDosage RangeAdministration RouteStudy FocusReference
RatsVarespladib4 - 8 mg/kgIntravenous (i.v.)Snake envenomation[6][7]
RatsVarespladib0.5 mg/kgIntraperitoneal (i.p.)Snake envenomation[7][8]
MiceVarespladib10 mg/kgIntravenous (i.v.) or OralSnake envenomation[7]
MiceVarespladib16 mg/kgNot specifiedNot specified[9]
RatssPLA2 Inhibitor1, 5, 10 mg/kg/dayOralAntigen-induced arthritis[10]

Experimental Protocols

Protocol 1: Oral Administration of this compound in a Diet-Induced Obesity Mouse Model

This protocol is based on a study investigating the effect of methyl indoxam on diet-induced obesity and glucose intolerance in C57BL/6 mice.[2][3][4]

1. Animal Model:

  • Species: Mouse

  • Strain: C57BL/6

  • Sex: Male

  • Age: Age-matched

2. Materials:

  • This compound (methyl indoxam)

  • High-fat/high-carbohydrate diabetogenic diet

  • Standard chow

  • Equipment for measuring body weight and blood glucose

3. Experimental Procedure:

  • Acclimatization: Acclimate mice to the housing conditions for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign mice to different treatment groups (e.g., control group receiving the diabetogenic diet without this compound, and experimental groups receiving the diet supplemented with 25, 50, or 90 mg/kg/day of this compound).

  • Diet Preparation:

    • Calculate the required amount of this compound based on the average daily food consumption of the mice (approximately 2.5-3 g per day).

    • Thoroughly blend the calculated amount of this compound into the high-fat/high-carbohydrate diet to achieve the desired final concentrations.

  • Administration: Provide the respective diets to the mice ad libitum for the duration of the study (e.g., 10 weeks).

  • Monitoring and Data Collection:

    • Monitor body weight regularly (e.g., weekly).

    • Measure fasting plasma glucose levels at specified time points.

    • Perform glucose tolerance tests as required by the study design.

    • At the end of the study, collect blood and tissue samples for further analysis (e.g., plasma lysophospholipid levels).

Protocol 2: Pharmacokinetic Study of this compound in Mice

This protocol is adapted from a study that determined the bioavailability of methyl indoxam in CD-1 mice.[5]

1. Animal Model:

  • Species: Mouse

  • Strain: CD-1

  • Sex: Male

2. Materials:

  • This compound (methyl indoxam)

  • For Oral Gavage: 0.9% (w/v) carboxymethyl cellulose, 9% (v/v) PEG-400, 0.05% (v/v) Tween-80 in water.

  • For Intravenous Injection: 30% (v/v) PEG-400, 5% (v/v) ethanol in water.

  • Oral gavage needles

  • Syringes and needles for intravenous injection

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

3. Experimental Procedure:

  • Acclimatization: Acclimate mice to the housing conditions for at least one week.

  • Fasting: Fast mice overnight before drug administration.

  • Group Allocation: Divide mice into two groups for oral and intravenous administration.

  • Dose Preparation:

    • Oral Formulation (for a 30 mg/kg dose): Prepare a suspension of this compound in the vehicle (0.9% carboxymethyl cellulose, 9% PEG-400, 0.05% Tween-80 in water). Sonicate the suspension in a warming bath for 30 minutes and keep it mixed during dosing.

    • Intravenous Formulation (for a 3 mg/kg dose): Prepare a solution of this compound in the vehicle (30% PEG-400, 5% ethanol in water) ensuring the compound is fully dissolved.

  • Administration:

    • Oral Gavage: Administer the prepared suspension to the mice at a volume appropriate for their body weight.

    • Intravenous Injection: Administer the prepared solution via a suitable vein (e.g., tail vein) at a volume appropriate for their body weight.

  • Blood Sampling: Collect blood samples at predetermined time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours).

  • Sample Processing and Analysis:

    • Process the blood samples to obtain plasma.

    • Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability. The oral bioavailability of methyl indoxam in mice was reported to be 12.77%.[5]

Experimental Workflow Diagram

experimental_workflow cluster_pre_experiment Pre-Experimental Phase cluster_experiment Experimental Phase cluster_data_collection Data Collection & Analysis Animal_Acclimatization Animal Acclimatization Group_Allocation Random Group Allocation Animal_Acclimatization->Group_Allocation Dose_Preparation This compound Formulation (e.g., Oral Gavage, Dietary Mix) Group_Allocation->Dose_Preparation Administration Administration (e.g., Gavage, Diet) Dose_Preparation->Administration Monitoring In-life Monitoring (Body Weight, Clinical Signs) Administration->Monitoring Sample_Collection Biological Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Biochemical_Analysis Biochemical Analysis (e.g., Plasma Glucose, Lipids) Sample_Collection->Biochemical_Analysis PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) Sample_Collection->PK_Analysis Histopathology Histopathological Examination Sample_Collection->Histopathology Data_Analysis Statistical Analysis & Interpretation Biochemical_Analysis->Data_Analysis PK_Analysis->Data_Analysis Histopathology->Data_Analysis

General Workflow for In Vivo Studies with this compound.

Concluding Remarks

This compound is a promising research tool for elucidating the role of sPLA2 in health and disease. The provided protocols and data offer a starting point for designing in vivo studies. It is crucial to note that the optimal dosage, administration route, and vehicle may vary depending on the specific animal model, the intended biological endpoint, and the physicochemical properties of the formulated compound. Therefore, pilot studies are highly recommended to determine the most appropriate experimental conditions. As with any in vivo research, all animal procedures must be conducted in accordance with institutional guidelines and approved by the relevant animal care and use committee.

References

Application Notes and Protocols for Me-indoxam Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of Me-indoxam stock solutions for use in various research applications. This compound is a potent inhibitor of secreted phospholipase A2 (sPLA2), a key enzyme in inflammatory pathways. Proper preparation of stock solutions is critical for accurate and reproducible experimental results. These application notes include information on the chemical properties of this compound, recommended solvents, detailed procedures for dissolution, and guidelines for storage and stability.

Introduction to this compound

This compound is an indole-derived synthetic inhibitor of secreted phospholipase A2 (sPLA2).[1] sPLA2 enzymes play a crucial role in the inflammatory process by catalyzing the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid and lysophospholipids. These molecules are precursors to a wide range of pro-inflammatory mediators, including prostaglandins and leukotrienes. By inhibiting sPLA2, this compound effectively blocks the production of these inflammatory mediators, making it a valuable tool for studying inflammatory diseases and related signaling pathways. Due to its mechanism of action, this compound is widely used in pharmacological research to investigate the roles of sPLA2 in various physiological and pathological processes.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₂₆H₂₂N₂O₅[1]
Molecular Weight 442.5 g/mol [1]
Appearance White to off-white powder
Water Solubility Limited[1]
Organic Solvent Solubility Soluble in Dimethyl Sulfoxide (DMSO)[1]

Quantitative Solubility Data

SolventReported/Estimated SolubilityReference
Dimethyl Sulfoxide (DMSO) ≥ 8 mg/mL[2]
Ethanol (EtOH) ≥ 3 mg/mL (with gentle warming)[2]
Methanol (MeOH) Sparingly soluble
Acetonitrile (ACN) Sparingly soluble

Note: The solubility of Varespladib, a similar sPLA2 inhibitor, is provided as a reference.[2]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common concentration for a primary stock solution that can be further diluted for various experimental applications.

  • Preparation:

    • Bring the this compound powder and anhydrous DMSO to room temperature before use.

    • Perform all steps in a clean, dry environment, such as a laminar flow hood, to maintain sterility.

  • Weighing this compound:

    • Tare a sterile, conical-bottom vial on a calibrated analytical balance.

    • Carefully weigh the desired amount of this compound powder into the vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.425 mg of this compound (Molecular Weight = 442.5 g/mol ).

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock, add 1 mL of DMSO for every 4.425 mg of this compound.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions

For cell-based assays, the DMSO stock solution must be diluted in an aqueous buffer or cell culture medium to the final desired concentration. It is crucial to keep the final concentration of DMSO in the working solution low (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity.

  • Serial Dilution: It is recommended to perform serial dilutions of the high-concentration DMSO stock solution in DMSO before the final dilution into the aqueous medium. This gradual dilution helps to prevent precipitation of the compound.

  • Final Dilution: Add the diluted DMSO stock solution to the cell culture medium or buffer and mix immediately and thoroughly.

  • Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the culture medium without the inhibitor.

Visualization of Protocols and Pathways

Experimental Workflow for Stock Solution Preparation

G start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store end Stock Solution Ready store->end

Caption: Workflow for preparing this compound stock solution.

sPLA2 Signaling Pathway and Inhibition by this compound

G cluster_membrane Cell Membrane phospholipid Membrane Phospholipids sPLA2 Secreted Phospholipase A2 (sPLA2) phospholipid->sPLA2 Hydrolysis arachidonic_acid Arachidonic Acid sPLA2->arachidonic_acid lysophospholipids Lysophospholipids sPLA2->lysophospholipids me_indoxam This compound me_indoxam->sPLA2 Inhibition prostaglandins Prostaglandins arachidonic_acid->prostaglandins via COX leukotrienes Leukotrienes arachidonic_acid->leukotrienes via LOX inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation

Caption: Inhibition of the sPLA2 signaling pathway by this compound.

References

Application of Indomethacin in Inflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Me-indoxam" did not yield specific results for a compound with that name in the context of inflammation research. It is possible that this is a typographical error. This document will focus on Indomethacin , a well-characterized non-steroidal anti-inflammatory drug (NSAID), which is extensively used in inflammation research and may be the intended subject of the query.

Introduction

Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) that has been a cornerstone in inflammation research for decades.[1] It is an indole-acetic acid derivative that exhibits anti-inflammatory, analgesic, and antipyretic properties.[1][2] Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2][3] Due to its well-understood mechanism and proven efficacy in various inflammatory models, indomethacin is frequently used as a reference compound in the development and characterization of new anti-inflammatory agents. This application note provides a comprehensive overview of the use of indomethacin in inflammation research, including its mechanism of action, protocols for in vitro and in vivo experiments, and key quantitative data.

Mechanism of Action

Indomethacin's principal anti-inflammatory effect is mediated through the inhibition of both COX-1 and COX-2 enzymes.[3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins.[2] By blocking this pathway, indomethacin reduces the production of prostaglandins like PGE2, which are pivotal in mediating vasodilation, increased vascular permeability, and pain sensitization during an inflammatory response.[2][3]

Recent studies have also elucidated cyclooxygenase-independent effects of indomethacin. Notably, it has been shown to inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18.[4][5] This inhibition of the NLRP3 inflammasome pathway presents another dimension to indomethacin's anti-inflammatory properties.[5]

Quantitative Data

The following tables summarize the inhibitory concentrations and efficacy of indomethacin in various assays.

Table 1: In Vitro Inhibitory Activity of Indomethacin

TargetAssay SystemIC50 ValueReference
COX-1 Enzyme Assay18 nM[6]
COX-2 Enzyme Assay26 nM[6]
PGE2 Release IL-1α-induced human synovial cells5.5 ± 0.1 nM[7]
PGE2 Release LPS-induced RAW 264.7 cells2.8 µM[8]
TNF-α Release LPS-induced RAW 264.7 cells143.7 µM[8]
Nitric Oxide (NO) Release LPS-induced RAW 264.7 cells56.8 µM[8]
IFN-β Expression HT-DNA-stimulated L929 cells26.21 µM[9]

Table 2: In Vivo Efficacy of Indomethacin

Animal ModelSpeciesIndomethacin DoseEfficacyReference
Carrageenan-induced Paw Edema Rat10 mg/kg87.3% inhibition of edema[10]
Dextran-induced Paw Edema Rat10 mg/kg91.5% inhibition of edema[10]
Freund's Adjuvant-induced Arthritis Rat1 mg/kg29% inhibition of chronic inflammation[10]
CFA-induced Arthritis Rat1 mg/kg (twice daily)14 ± 2% inhibition of long-term edema[11]

Signaling Pathways and Experimental Workflows

indomethacin_mechanism membrane Cell Membrane (Phospholipids) arachidonic_acid Arachidonic Acid membrane->arachidonic_acid PLA2 cox1_2 COX-1 / COX-2 arachidonic_acid->cox1_2 prostaglandins Prostaglandins (e.g., PGE2) cox1_2->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation indomethacin Indomethacin indomethacin->cox1_2 pla2 Phospholipase A2

Caption: Mechanism of action of Indomethacin via COX inhibition.

nlrp3_inhibition stimuli PAMPs / DAMPs (e.g., LPS, ATP) tlr4 TLR4 stimuli->tlr4 nlrp3_activation NLRP3 Inflammasome Assembly stimuli->nlrp3_activation nfkb NF-κB Activation tlr4->nfkb pro_il1b_nlrp3 Pro-IL-1β & NLRP3 Transcription nfkb->pro_il1b_nlrp3 pro_il1b_nlrp3->nlrp3_activation caspase1 Pro-Caspase-1 → Caspase-1 nlrp3_activation->caspase1 il1b Pro-IL-1β → IL-1β (mature) caspase1->il1b secretion IL-1β Secretion & Inflammation il1b->secretion indomethacin Indomethacin indomethacin->nlrp3_activation Inhibits

Caption: Indomethacin's inhibitory effect on the NLRP3 inflammasome pathway.

experimental_workflow start Start: In Vivo Inflammation Model animal_groups Animal Grouping (e.g., Vehicle, Indomethacin) start->animal_groups treatment Pre-treatment (e.g., Indomethacin 10 mg/kg, i.p.) animal_groups->treatment induction Inflammation Induction (e.g., Carrageenan injection) treatment->induction measurement Measurement (e.g., Paw Volume at 1-5h) induction->measurement analysis Data Analysis (% Inhibition) measurement->analysis end End analysis->end

Caption: Experimental workflow for in vivo anti-inflammatory testing.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Cytokine Production in Macrophages

This protocol describes the use of indomethacin to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophage cell line, RAW 264.7.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • Indomethacin (stock solution in DMSO)

  • LPS (from E. coli O111:B4)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for TNF-α, IL-6, and PGE2

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Indomethacin Treatment: Prepare serial dilutions of indomethacin in complete DMEM. The final concentrations may range from 0.1 µM to 100 µM.[12] The final DMSO concentration should be kept below 0.1% to avoid toxicity. Remove the old media from the cells and add 100 µL of media containing the different concentrations of indomethacin or vehicle (DMSO) control. Pre-incubate for 1-2 hours.

  • LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Measurement: Quantify the concentration of TNF-α, IL-6, and PGE2 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of each cytokine for each indomethacin concentration relative to the vehicle-treated, LPS-stimulated control. Determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats

This protocol is a classic model of acute inflammation used to evaluate the anti-inflammatory effects of compounds like indomethacin.[13][14]

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Indomethacin

  • 1% Carrageenan solution in sterile saline

  • Vehicle (e.g., 0.5% carboxymethylcellulose or 3% calcium carbonate solution)

  • Plethysmometer

  • Syringes and needles for intraperitoneal (i.p.) and intraplantar (i.pl.) injections

Procedure:

  • Acclimatization: House the animals for at least one week before the experiment with free access to food and water.

  • Grouping: Divide the animals into groups (n=6-8 per group), including a vehicle control group, a positive control group (Indomethacin), and any test article groups.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the basal volume.

  • Drug Administration: Administer indomethacin (e.g., 5-10 mg/kg) or the vehicle intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.[13][14]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.[13]

  • Edema Measurement: Measure the paw volume at various time points after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[13][14]

  • Data Analysis:

    • Calculate the paw edema volume at each time point by subtracting the basal paw volume from the post-injection paw volume.

    • Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

    • Analyze the data for statistical significance using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

Conclusion

Indomethacin remains a valuable and widely used tool in inflammation research. Its well-defined mechanism of action, particularly its potent inhibition of COX enzymes and emerging role in modulating the NLRP3 inflammasome, makes it an essential reference compound for studying inflammatory pathways and for the preclinical evaluation of novel anti-inflammatory therapies. The protocols and data presented here provide a foundation for researchers to effectively utilize indomethacin in their studies of inflammation.

References

Application Note: Quantitative Analysis of Me-indoxam (IN-JT333) in Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indoxacarb is an oxadiazine insecticide widely used to control lepidopteran pests in agriculture. In target organisms, it is bioactivated into its more potent N-decarbomethoxylated metabolite, DCJW.[1] A major metabolite also quantified in residue and toxicological studies is the methyl ester derivative, IN-JT333, hereafter referred to as Me-indoxam.[2][3] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and residue monitoring studies. This application note details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma.

Principle

This method employs a protein precipitation extraction of this compound and a stable isotope-labeled internal standard (SIL-IS) from plasma, followed by separation using reversed-phase Ultra-High Performance Liquid Chromatography (UHPLC). Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI+) source. The use of a SIL-IS is considered the gold standard as it effectively corrects for variability during sample preparation and potential matrix-induced ion suppression or enhancement.[4][5]

Experimental Protocols

Materials and Reagents
  • Analytes: this compound (IN-JT333) reference standard (≥98% purity), this compound-13C6 (Internal Standard, IS)

  • Solvents: Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Formic Acid (FA, LC-MS grade), Reagent-grade water (18.2 MΩ·cm)

  • Plasma: Blank control human plasma (K2EDTA as anticoagulant)

  • Equipment: Analytical balance, vortex mixer, refrigerated centrifuge, micropipettes, Class A volumetric flasks, autosampler vials.

Instrumentation
  • UHPLC System: Agilent 1290 Infinity II or equivalent.

  • Mass Spectrometer: Sciex 6500+ QTRAP or equivalent triple quadrupole mass spectrometer with an ESI source.

  • Analytical Column: Phenomenex Luna C18(2) (100 Å, 3 µm, 150 x 3.0 mm) or equivalent.[6]

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1.0 mg/mL): Accurately weigh ~5 mg of this compound and this compound-13C6 (IS) into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) ACN:Water to create calibration standards (CS) at concentrations ranging from 1 to 1000 ng/mL.

  • Quality Control (QC) Solutions: Prepare QC samples at low (LQC, 3 ng/mL), medium (MQC, 75 ng/mL), and high (HQC, 750 ng/mL) concentrations from a separate stock solution weighing.

  • Internal Standard (IS) Working Solution (50 ng/mL): Dilute the IS stock solution with acetonitrile. This solution will be used as the protein precipitation solvent.

Sample Preparation Protocol
  • Thaw plasma samples, calibration standards, and QC samples to room temperature.

  • Pipette 100 µL of the appropriate sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the IS working solution (50 ng/mL in ACN) to each tube.

  • Vortex mix vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm (16,000 x g) for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to an autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow sample 1. Pipette 100 µL Plasma (Blank, Standard, QC, or Unknown) add_is 2. Add 300 µL Acetonitrile containing Internal Standard (50 ng/mL) sample->add_is Protein Precipitation vortex1 3. Vortex Mix (1 min) add_is->vortex1 centrifuge 4. Centrifuge (14,000 rpm, 10 min, 4°C) vortex1->centrifuge transfer 5. Transfer 200 µL Supernatant centrifuge->transfer inject 6. Inject 5 µL for Analysis transfer->inject

Figure 1. Step-by-step workflow for the plasma sample preparation protocol.

LC-MS/MS Conditions

The chromatographic separation and mass spectrometric detection parameters are summarized in the tables below.

Table 1: Liquid Chromatography Parameters

Parameter Condition
Column Phenomenex Luna C18(2) (100 Å, 3 µm, 150 x 3.0 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient Program | 0.0-1.0 min (30% B), 1.0-5.0 min (30-95% B), 5.0-6.0 min (95% B), 6.1-8.0 min (30% B) |

Table 2: Mass Spectrometry Parameters

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 4500 V
Source Temperature 500°C
Curtain Gas (CUR) 35 psi
Collision Gas (CAD) Medium
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi

| Scan Type | Multiple Reaction Monitoring (MRM) |

The specific MRM transitions for this compound and its internal standard are based on published data for IN-JT333.[3]

Table 3: MRM Transitions and Compound-Dependent Parameters

Compound Q1 Mass (m/z) Q3 Mass (m/z) Dwell (ms) DP (V) CE (V) Use
This compound 470.2 267.1 100 80 25 Quantifier
This compound 470.2 207.1 100 80 35 Qualifier

| this compound-13C6 (IS) | 476.2 | 273.1 | 100 | 80 | 25 | - |

Method Validation and Data

The method was validated for linearity, accuracy, precision, limit of quantification (LOQ), and recovery according to established bioanalytical method validation guidelines.

G prep Sample Preparation lc LC Separation (C18 Column) prep->lc Inject Extract ms MS/MS Detection (ESI+ MRM) lc->ms Elute Analytes data Data Acquisition & Processing ms->data result Quantitative Result (ng/mL) data->result

Figure 2. Overall analytical workflow from sample to result.

Linearity and Limit of Quantification (LOQ)

The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL. The coefficient of determination (r²) was >0.998 using a weighted (1/x²) linear regression. The LOQ was established as the lowest concentration on the calibration curve (1.0 ng/mL) with a signal-to-noise ratio >10, and where accuracy and precision were within ±20%.[7]

Table 4: Calibration Curve Summary

Parameter Result
Concentration Range 1.0 - 1000 ng/mL
Regression Model Weighted Linear (1/x²)
Correlation (r²) > 0.998
LOQ 1.0 ng/mL

| LOD | 0.3 ng/mL (S/N > 3) |

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing six replicates of QC samples at three concentration levels on three separate days. The results demonstrate high accuracy and precision, with all values falling within the acceptable limit of ±15%.

Table 5: Accuracy and Precision Data | QC Level | Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) | | :--- | :--- | :--- | :--- | | | | Accuracy (%) | Precision (%RSD) | Accuracy (%) | Precision (%RSD) | | LQC | 3.0 | 104.2 | 6.8 | 102.5 | 8.1 | | MQC | 75.0 | 98.9 | 4.1 | 99.8 | 5.3 | | HQC | 750.0 | 101.5 | 3.5 | 100.9 | 4.6 |

Recovery and Matrix Effect

Extraction recovery and matrix effect were assessed at MQC levels. The extraction recovery was determined by comparing the peak area of extracted samples to post-extraction spiked samples. The matrix effect was evaluated by comparing the peak area of post-extraction spiked samples to neat solutions. The SIL-IS effectively compensated for variations.

Table 6: Recovery and Matrix Effect Summary

Compound Extraction Recovery (%) Matrix Effect (%) IS-Normalized Matrix Factor
This compound 94.5 ± 5.2 91.8 ± 6.1 0.99

| This compound-13C6 (IS) | 95.1 ± 4.8 | 92.5 ± 5.5 | - |

Conclusion

This application note presents a simple, rapid, and robust LC-MS/MS method for the quantification of this compound (IN-JT333) in plasma. The protein precipitation sample preparation is efficient and provides high recovery.[6][8] The method demonstrates excellent linearity, accuracy, and precision across a wide dynamic range, making it suitable for high-throughput analysis in regulated bioanalytical studies, toxicokinetic research, and residue monitoring programs.[9]

References

Me-indoxam and Indoxacarb: Application Notes and Protocols for Enzyme Kinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for studying the enzyme kinetics of two distinct compounds: Me-indoxam, a potent inhibitor of secreted phospholipase A2 (sPLA2), and the pro-insecticide indoxacarb, which is bioactivated to a potent sodium channel blocker.

This compound: A Selective Secreted Phospholipase A2 (sPLA2) Inhibitor

This compound is a potent, cell-impermeable inhibitor of several isoforms of secreted phospholipase A2 (sPLA2), enzymes pivotal in inflammatory pathways through the liberation of arachidonic acid from phospholipids.[1] Understanding its inhibitory kinetics is crucial for the development of novel anti-inflammatory therapeutics.

Quantitative Data: this compound Inhibitory Activity

The inhibitory potency of this compound varies across different human sPLA2 isoforms, as summarized in the table below.

sPLA2 IsoformIC50 Value
hGIIA< 100 nM
hGIIE< 100 nM
hGV< 100 nM
hGIB200 - 600 nM
hGX200 - 600 nM
hGIID> 2 µM
hGIIF> 2 µM
hGIII> 2 µM
hGXIIA> 2 µM
Data sourced from in vitro assays.[1]
Signaling Pathway: sPLA2 in the Arachidonic Acid Cascade

The following diagram illustrates the central role of sPLA2 in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators. This compound acts by inhibiting the initial step catalyzed by sPLA2.

sPLA2_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid sPLA2 Pro_inflammatory_Mediators Pro-inflammatory Mediators (Prostaglandins, Leukotrienes) Arachidonic_Acid->Pro_inflammatory_Mediators COX / LOX Enzymes sPLA2 sPLA2 sPLA2->Arachidonic_Acid Me_indoxam This compound Me_indoxam->sPLA2 Inhibition COX_LOX COX / LOX Enzymes COX_LOX->Pro_inflammatory_Mediators

Caption: Inhibition of sPLA2 by this compound blocks the release of arachidonic acid.

Experimental Protocol: sPLA2 Inhibition Assay (Colorimetric)

This protocol is designed to screen for and characterize inhibitors of sPLA2 activity using a colorimetric plate-based assay.

Experimental Workflow

sPLA2_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagent_Prep Prepare Assay Buffer, Substrate, DTNB, and This compound dilutions Add_Reagents Add Assay Buffer, DTNB, and this compound/Vehicle to 96-well plate Reagent_Prep->Add_Reagents Enzyme_Prep Dilute sPLA2 Enzyme Add_Enzyme Add diluted sPLA2 to initiate reaction Enzyme_Prep->Add_Enzyme Add_Reagents->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Measure_Absorbance Measure absorbance at 410 nm in kinetic mode Incubate->Measure_Absorbance Data_Analysis Calculate reaction rates and determine IC50 values Measure_Absorbance->Data_Analysis

Caption: Workflow for the sPLA2 colorimetric inhibition assay.

Materials and Reagents
  • Recombinant human sPLA2 (e.g., Type IIA or Type V)

  • sPLA2 Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100)[2]

  • Diheptanoyl Thio-PC (substrate)[3]

  • DTNB (Ellman's Reagent)[3]

  • This compound

  • DMSO (for dissolving this compound)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 410-414 nm

Procedure
  • Reagent Preparation:

    • Prepare the sPLA2 Assay Buffer.[2]

    • Reconstitute the Diheptanoyl Thio-PC substrate in the Assay Buffer to a final concentration of 1.66 mM. Vortex until the solution is clear.[2]

    • Reconstitute DTNB in HPLC-grade water to a 10 mM stock solution.[2]

    • Prepare a stock solution of this compound in DMSO. Further dilute in Assay Buffer to desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Protocol (per well):

    • To a 96-well plate, add:

      • 15 µL of Assay Buffer.

      • 10 µL of 10 mM DTNB.

      • 5 µL of this compound dilution (or DMSO for control wells).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of diluted sPLA2 enzyme.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 410 nm every minute for 15-30 minutes.

    • Calculate the rate of reaction (V) from the linear portion of the kinetic curve (ΔAbs/min).

    • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Indoxacarb: Bioactivation and Sodium Channel Blockade

Indoxacarb is an oxadiazine pro-insecticide that undergoes metabolic activation within the target insect.[4] Esterase or amidase enzymes cleave the carbomethoxy group to form the more potent, N-decarbomethoxylated metabolite, DCJW.[4] DCJW acts as a state-dependent blocker of voltage-gated sodium channels, leading to paralysis and death of the insect.[4][5]

Bioactivation Pathway of Indoxacarb

The bioactivation of indoxacarb is a critical step for its insecticidal activity.

Indoxacarb_Bioactivation Indoxacarb Indoxacarb (Pro-insecticide) DCJW DCJW (Active Metabolite) Indoxacarb->DCJW Bioactivation Na_Channel Voltage-Gated Sodium Channel DCJW->Na_Channel Blocks Channel Enzymes Insect Esterases / Amidases Enzymes->DCJW Paralysis Paralysis & Death Na_Channel->Paralysis

Caption: Indoxacarb is metabolized to DCJW, which blocks sodium channels.

Quantitative Data: DCJW Inhibition of Sodium Channels

The inhibitory effect of DCJW on insect neuronal sodium channels has been quantified using electrophysiological techniques.

ParameterValue
TargetVoltage-gated sodium channels
Active CompoundDCJW (N-decarbomethoxylated metabolite)
IC50 (cockroach DUM neurons)28 nM[5]
MechanismState-dependent channel block[6]

Experimental Protocol: Insect Sodium Channel Blockade Assay (Voltage-Clamp Electrophysiology)

This protocol outlines a method to assess the inhibitory effects of indoxacarb's active metabolite, DCJW, on insect voltage-gated sodium channels using whole-cell patch-clamp electrophysiology. This technique is considered the gold standard for studying ion channel function.[7]

Experimental Workflow

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Culture Culture insect neurons or Xenopus oocytes expressing insect sodium channels Patch_Cell Establish whole-cell patch-clamp configuration Cell_Culture->Patch_Cell Solution_Prep Prepare intracellular and extracellular solutions Solution_Prep->Patch_Cell Record_Baseline Record baseline sodium currents using a voltage protocol Patch_Cell->Record_Baseline Apply_Compound Perfuse cells with DCJW Record_Baseline->Apply_Compound Record_Block Record sodium currents in the presence of DCJW Apply_Compound->Record_Block Measure_Current Measure peak sodium current amplitude Record_Block->Measure_Current Analyze_Kinetics Analyze effects on channel gating properties (activation, inactivation) Measure_Current->Analyze_Kinetics Determine_IC50 Construct dose-response curve to determine IC50 Measure_Current->Determine_IC50

Caption: Workflow for voltage-clamp analysis of sodium channel blockers.

Materials and Reagents
  • Insect neurons (e.g., cockroach dorsal unpaired median (DUM) neurons) or Xenopus oocytes expressing the insect sodium channel of interest.[5][8]

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pulling micropipettes.

  • Intracellular (pipette) solution (composition varies by cell type).

  • Extracellular (bath) solution (composition varies by cell type).

  • DCJW (active metabolite of indoxacarb).

  • Perfusion system.

Procedure
  • Cell Preparation:

    • Prepare isolated insect neurons or express the desired insect sodium channel isoform in Xenopus oocytes.[1][8]

  • Electrophysiological Recording:

    • Pull micropipettes and fill with intracellular solution. Pipette resistance should be 2-5 MΩ.

    • Establish a giga-ohm seal and obtain a whole-cell recording configuration on a target cell.

    • Hold the cell membrane potential at a hyperpolarized level (e.g., -90 mV to -120 mV) to ensure channels are in the resting state.

  • Voltage Protocol and Data Acquisition:

    • To measure the effect on resting channels, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.

    • To assess state-dependent block, a pre-pulse to a depolarizing potential (e.g., -10 mV for 100 ms) can be used to induce channel inactivation before the test pulse.[6]

    • Record baseline sodium currents in the absence of the compound.

    • Perfuse the cell with the extracellular solution containing DCJW at various concentrations.

    • Repeat the voltage protocols at each concentration to measure the extent of channel block.

  • Data Analysis:

    • Measure the peak inward sodium current at each voltage step before and after compound application.

    • Calculate the percentage of current inhibition at each DCJW concentration.

    • Construct a dose-response curve by plotting the percent inhibition against the logarithm of the DCJW concentration.

    • Fit the curve to determine the IC50 value.

    • Analyze changes in the voltage-dependence of activation and inactivation to further characterize the mechanism of block.[6]

References

Techniques for measuring Me-indoxam's inhibitory effects

Author: BenchChem Technical Support Team. Date: November 2025

With the rise of targeted therapeutics, precise and reproducible methods for quantifying the inhibitory effects of novel compounds are paramount. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to measure the inhibitory effects of Me-indoxam, a potent inhibitor of secreted phospholipase A2 (sPLA2), and its close analog indoxacarb, a sodium channel blocker.

Disambiguation of "this compound"

It is important to note that "this compound" is primarily described as a potent inhibitor of secreted phospholipase A2 (sPLA2)[1][2]. However, the structurally related compound, indoxacarb, is a well-known insecticide that functions as a voltage-gated sodium channel blocker[3][4]. Given the potential for confusion, this document will provide protocols to assess the inhibitory effects related to both mechanisms of action.

Part 1: Measuring the Inhibitory Effects of this compound on Secreted Phospholipase A2 (sPLA2)

This compound is a cell-impermeable inhibitor of sPLA2, with varying potency across different isoforms[2]. The following protocols are designed to quantify this inhibitory activity.

Signaling Pathway of sPLA2 and Inhibition by this compound

Secreted phospholipase A2 enzymes catalyze the hydrolysis of the sn-2 ester of glycerophospholipids, releasing free fatty acids and lysophospholipids. This activity is crucial in various physiological and pathological processes, including inflammation. This compound acts as a direct inhibitor of this enzymatic activity.

sPLA2_Inhibition cluster_membrane Cell Membrane Phospholipid Glycerophospholipid Arachidonic_Acid Arachidonic Acid Phospholipid->Arachidonic_Acid Lysophospholipid Lysophospholipid Phospholipid->Lysophospholipid sPLA2 Secreted Phospholipase A2 (sPLA2) sPLA2->Phospholipid Hydrolysis Me_indoxam This compound Me_indoxam->sPLA2 Inhibition Pro_inflammatory Pro-inflammatory Mediators Arachidonic_Acid->Pro_inflammatory

Caption: Inhibition of the sPLA2 pathway by this compound.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory effects of this compound on various human sPLA2 isoforms have been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

sPLA2 IsoformIC50 (nM)[2]
hGIIA< 100
hGIIE< 100
hGV< 100
hGIB200 - 600
hGX200 - 600
hGIID> 2000
hGIIF> 2000
hGIII> 2000
hGXIIA> 2000
Experimental Protocol: Fluorometric Assay for sPLA2 Inhibition

This protocol is adapted from a method used to test indole analogs as sPLA2 inhibitors[1].

Objective: To determine the IC50 of this compound against a specific sPLA2 isoform.

Materials:

  • Purified recombinant human sPLA2 enzyme

  • This compound

  • Unilamellar vesicles of 1-hexadecanoyl-2-(10-pyrenedecanoyl)-sn-glycero-3-phosphoglycerol (pyrene-labeled phospholipid substrate)

  • Bovine serum albumin (BSA)

  • Assay buffer (e.g., Tris-HCl with CaCl2 and BSA)

  • 96-well microplate

  • Fluorometer

Workflow:

sPLA2_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare serial dilutions of this compound D Add assay buffer, sPLA2, and This compound to 96-well plate A->D B Prepare sPLA2 enzyme solution B->D C Prepare substrate vesicles (pyrene-labeled) F Initiate reaction by adding substrate vesicles C->F E Incubate at room temperature D->E E->F G Monitor fluorescence intensity (monomer emission) over time F->G H Calculate initial reaction velocities G->H I Plot % inhibition vs. [this compound] and determine IC50 H->I

Caption: Experimental workflow for the sPLA2 fluorometric inhibition assay.

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution to obtain a range of concentrations.

    • Prepare a working solution of the sPLA2 enzyme in assay buffer.

    • Prepare the pyrene-labeled phospholipid substrate vesicles.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the sPLA2 enzyme solution to each well (except for the no-enzyme control).

    • Add the diluted this compound solutions to the test wells. Include a vehicle control (DMSO) and a no-inhibitor control.

  • Incubation:

    • Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate vesicles to all wells.

    • Immediately place the plate in a fluorometer and monitor the increase in monomer fluorescence emission over time. The hydrolysis of the pyrene-labeled fatty acid by sPLA2 allows it to partition into the aqueous phase and bind to BSA, resulting in an increase in monomer fluorescence.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots.

    • Determine the percent inhibition for each this compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Part 2: Measuring the Inhibitory Effects of Indoxacarb on Voltage-Gated Sodium Channels

Indoxacarb is an oxadiazine insecticide that, upon metabolic activation, blocks voltage-gated sodium channels in insects[3][4]. This blockade leads to paralysis and death.

Mechanism of Voltage-Gated Sodium Channel Inhibition

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in neurons. Indoxacarb's active metabolite binds to a site within the channel pore, causing a state-dependent block, primarily of the open and/or inactivated states of the channel. This prevents the influx of sodium ions and thereby blocks nerve impulse transmission.

Sodium_Channel_Inhibition cluster_neuron Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel Na_Influx Na+ Influx Na_Channel->Na_Influx Block Channel Block Na_Channel->Block Depolarization Membrane Depolarization Depolarization->Na_Channel Opens Action_Potential Action Potential Na_Influx->Action_Potential Indoxacarb Active Metabolite of Indoxacarb Indoxacarb->Na_Channel Binds to open/inactivated state Block->Na_Influx Prevents

Caption: Inhibition of voltage-gated sodium channels by indoxacarb.

Quantitative Data: Inhibitory Potency of Indoxacarb Metabolite

Direct measurement of the inhibitory effects of indoxacarb's active metabolite on insect sodium channels typically requires electrophysiological techniques. The potency can be expressed as an IC50 value. For instance, the racemic active metabolite (DCJW) has been shown to block compound action potentials in Manduca sexta with an IC50 of 40 nM[3].

PreparationCompoundIC50 (nM)
Manduca sexta CNSRacemic DCJW40[3]
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) for Sodium Channel Inhibition

This protocol describes a general method for expressing insect sodium channels in Xenopus oocytes and measuring their inhibition by indoxacarb's active metabolite using TEVC.

Objective: To characterize the voltage-dependent block of an insect sodium channel by the active metabolite of indoxacarb.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the insect voltage-gated sodium channel of interest

  • Two-electrode voltage clamp setup (amplifier, digitizer, computer with control software)

  • Microelectrodes (filled with KCl)

  • Perfusion system

  • Oocyte perfusion solution (e.g., ND96)

  • Test compound (active metabolite of indoxacarb) dissolved in perfusion solution

Workflow:

TEVC_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis A Inject Xenopus oocytes with sodium channel cRNA B Incubate oocytes for 2-5 days to allow channel expression A->B C Place oocyte in recording chamber B->C D Impale with two microelectrodes (voltage and current) C->D E Establish stable voltage clamp D->E F Record baseline sodium currents in response to voltage steps E->F G Perfuse oocyte with test compound F->G H Record sodium currents in the presence of the compound G->H I Measure peak current amplitude before and after compound application H->I J Calculate % inhibition at different compound concentrations I->J K Determine IC50 and characterize voltage-dependence of block J->K

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and prepare Xenopus laevis oocytes.

    • Microinject the oocytes with cRNA encoding the insect sodium channel.

    • Incubate the injected oocytes for 2-5 days to allow for robust channel expression.

  • Electrophysiological Recording:

    • Place a single oocyte in the recording chamber and perfuse with the control oocyte solution.

    • Impale the oocyte with two microelectrodes, one for measuring membrane potential and one for injecting current.

    • Clamp the oocyte membrane potential at a holding potential where the sodium channels are in a closed state (e.g., -90 mV).

    • Apply a series of depolarizing voltage steps to elicit sodium currents and record the baseline channel activity.

  • Compound Application and Measurement:

    • Switch the perfusion to a solution containing a known concentration of the active metabolite of indoxacarb.

    • Allow sufficient time for the compound to equilibrate.

    • Apply the same series of voltage steps and record the sodium currents in the presence of the inhibitor.

    • Repeat this process for a range of compound concentrations.

  • Data Analysis:

    • Measure the peak sodium current amplitude at each voltage step, both before and after compound application.

    • Calculate the percentage of current inhibition for each concentration.

    • Construct a dose-response curve by plotting the percent inhibition against the compound concentration and fit the data to determine the IC50.

    • Analyze the current traces to determine if the block is use-dependent or state-dependent by varying the frequency and duration of the depolarizing pulses.

These protocols provide a framework for the detailed investigation of the inhibitory effects of this compound and the related insecticide indoxacarb on their respective molecular targets. The choice of assay will depend on the specific research question, available resources, and the desired level of detail.

References

Troubleshooting & Optimization

Troubleshooting Me-indoxam insolubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the solubility of Me-indoxam in aqueous buffers during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a common issue?

A1: this compound is the biologically active N-decarbomethoxylated metabolite of the insecticide Indoxacarb. Indoxacarb itself has very low water solubility, reported at 0.20 mg/L. Its active metabolite, this compound, is also known to have limited solubility in water, while being soluble in organic solvents like dimethyl sulfoxide (DMSO). This poor aqueous solubility presents a significant challenge in biological assays, which are typically conducted in aqueous buffers. Introducing a compound from an organic solvent stock into an aqueous system can lead to precipitation, causing inaccurate concentration measurements and unreliable experimental results.

Q2: What are the recommended solvents for preparing a high-concentration stock solution of this compound or its parent compound, Indoxacarb?

A2: Due to its low water solubility, a high-concentration stock solution of Indoxacarb (the parent compound of this compound) should be prepared using an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose. Other organic solvents such as acetone, acetonitrile, and methanol can also be used, as Indoxacarb shows good solubility in them. It is crucial to ensure the compound is fully dissolved in the organic solvent before proceeding to make further dilutions in aqueous buffers.

Q3: My this compound precipitated when I diluted my DMSO stock into my aqueous assay buffer. What are the likely causes and how can I fix it?

A3: Precipitation upon dilution is a classic sign that the solubility limit of the compound in the final aqueous solution has been exceeded. This can lead to erroneously high IC50 values and variable data.

  • Cause 1: High Final Concentration: The target concentration of this compound in your aqueous buffer is too high.

Technical Support Center: Me-indoxam In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo efficacy of Me-indoxam.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective competitive inhibitor of secreted phospholipase A2 (sPLA2), with a particular affinity for human Group X (hGX) sPLA2.[1] Its mechanism of action involves binding to the active site of sPLA2, which prevents the hydrolysis of phospholipids. This blockade reduces the liberation of arachidonic acid, a precursor to pro-inflammatory mediators such as prostaglandins and leukotrienes.[2][3] this compound may also modulate inflammatory responses by influencing cytokine production.[1]

Q2: What are the main challenges in achieving optimal in vivo efficacy with this compound?

The primary challenge with this compound is its limited aqueous solubility.[1] Like many indole derivatives, it is more soluble in organic solvents such as dimethyl sulfoxide (DMSO).[1] This poor water solubility can lead to low bioavailability, rapid metabolism, and limited membrane permeability, which can hinder its therapeutic efficacy in vivo.[4] Additionally, the compound's stability can be affected by extreme pH and temperature conditions.[1]

Q3: What are the recommended starting points for formulating this compound for in vivo studies?

Given this compound's lipophilic nature and poor water solubility, several formulation strategies can be employed to enhance its bioavailability:

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.

  • Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area for dissolution.

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can enhance its solubility.

  • Liposomal Formulations: Encapsulating this compound in liposomes can improve its pharmacokinetic profile and potentially target inflamed tissues.[5]

The choice of formulation will depend on the specific experimental model and route of administration.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or variable efficacy in an in vivo inflammation model. Poor Bioavailability: this compound may not be reaching the target tissue in sufficient concentrations due to its low aqueous solubility.1. Optimize Formulation: Experiment with different formulation strategies such as lipid-based carriers (e.g., SEDDS), nanosuspensions, or liposomes to improve solubility and absorption. 2. Consider Alternative Routes of Administration: If oral administration yields poor results, consider intraperitoneal (i.p.) or intravenous (i.v.) injection to bypass first-pass metabolism, though formulation for these routes is also critical.
Inappropriate Vehicle: The vehicle used to dissolve this compound may be causing precipitation upon injection or may not be biocompatible.1. Vehicle Selection: For i.p. or i.v. administration, ensure this compound remains solubilized in a biocompatible vehicle. A common approach is to dissolve the compound in a minimal amount of DMSO and then dilute it with a vehicle like saline or a solution containing a solubilizing agent (e.g., Tween 80, Cremophor EL). 2. Precipitation Check: Before injection, visually inspect the final formulation for any signs of precipitation. Perform a small-scale test by mixing the formulation with an aqueous buffer to simulate physiological conditions.
Suboptimal Dosing Regimen: The dose and/or frequency of administration may be insufficient to maintain therapeutic concentrations.1. Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal therapeutic dose for your specific model. 2. Pharmacokinetic (PK) Analysis: If resources permit, perform a basic PK study to determine the half-life of this compound in your chosen formulation and animal model. This will inform the optimal dosing frequency.
High variability in animal responses. Inconsistent Formulation: The formulation may not be homogenous, leading to variable dosing between animals.1. Ensure Homogeneity: For suspensions, ensure vigorous and consistent mixing before each administration. For solutions, ensure the compound is fully dissolved. 2. Fresh Preparations: Prepare formulations fresh for each experiment to avoid degradation or precipitation over time.
Animal-to-Animal Variation: Biological differences between animals can contribute to variability.1. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. 2. Randomization and Blinding: Randomize animals into treatment groups and, where possible, blind the investigators to the treatment allocation to reduce bias.
Unexpected toxicity or adverse effects. Vehicle Toxicity: The vehicle itself may be causing adverse effects, especially at higher concentrations.1. Vehicle Control Group: Always include a vehicle-only control group to assess the effects of the formulation components. 2. Minimize Co-solvents: Use the lowest effective concentration of co-solvents like DMSO.
Off-Target Effects: At high concentrations, this compound may have off-target effects.1. Dose Reduction: If toxicity is observed at a dose that is not providing efficacy, this may indicate a narrow therapeutic window. Re-evaluate the formulation to improve targeted delivery. 2. Histopathological Analysis: In case of severe adverse effects or mortality, perform histopathological analysis of major organs to identify the site and nature of toxicity.

Key Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a widely used model of acute inflammation to evaluate the efficacy of anti-inflammatory compounds.

Materials:

  • This compound

  • Vehicle (e.g., 1% Tween 80 in saline)

  • 1% (w/v) λ-carrageenan solution in sterile saline

  • Plethysmometer or digital calipers

  • Male Wistar or Sprague-Dawley rats (180-220 g)

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Randomly divide rats into groups (n=6-8 per group):

    • Vehicle Control

    • This compound (various doses, e.g., 1, 5, 10 mg/kg)

    • Positive Control (e.g., Indomethacin, 5 mg/kg)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer this compound or the vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[6]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice

This model is used to study systemic inflammation and the efficacy of compounds in modulating cytokine production.

Materials:

  • This compound

  • Vehicle (e.g., pyrogen-free saline with 0.5% DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Male C57BL/6 or BALB/c mice (8-10 weeks old)

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week.

  • Grouping: Randomly divide mice into groups (n=6-8 per group):

    • Vehicle Control

    • LPS + Vehicle

    • LPS + this compound (various doses)

    • LPS + Positive Control (e.g., Dexamethasone)

  • Compound Administration: Administer this compound or vehicle (i.p. or i.v.) 1 hour prior to LPS challenge.

  • Induction of Endotoxemia: Inject LPS (e.g., 1-5 mg/kg, i.p.) to induce a systemic inflammatory response.[7]

  • Sample Collection: At a predetermined time point (e.g., 2-4 hours after LPS injection), collect blood via cardiac puncture or retro-orbital sinus sampling.

  • Cytokine Analysis: Prepare serum or plasma and measure the levels of TNF-α, IL-1β, and IL-6 using ELISA kits according to the manufacturer's instructions.[7]

  • Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS + Vehicle group.

Quantitative Data Summary

Table 1: In Vivo Efficacy of sPLA2 Inhibitors in Inflammation Models

CompoundAnimal ModelRoute of AdministrationDoseEfficacy (% inhibition)Reference
sPLA2 InhibitorRat Antigen-Induced ArthritisOral5 mg/kg/daySignificant reduction in joint swelling and gait disturbances[8][9]
sPLA2 InhibitorRat Antigen-Induced ArthritisOral10 mg/kg/daySignificant reduction in histopathological scores[9]
Saccharumoside-B (sPLA2 inhibitor)Rat Carrageenan-Induced Paw Edemai.p.Not specified76.09% inhibition at 3 hours[10]
Indole-isoxazole derivative (sPLA2 inhibitor)Rat Carrageenan-Induced Paw EdemaNot specifiedNot specified75.67% and 76.54% edema inhibition at 3h and 4h[11]
Sinapic Acid (sPLA2 inhibitor)Mouse Paw EdemaNot specifiedNot specifiedReduced edema from 171.75% to 114.8%[12]

Signaling Pathways and Experimental Workflows

sPLA2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, PAMPs) sPLA2 Secreted Phospholipase A2 (sPLA2) Inflammatory_Stimuli->sPLA2 Induces expression and release Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Cell_Membrane->Arachidonic_Acid Releases sPLA2->Cell_Membrane Hydrolyzes Me_indoxam This compound Me_indoxam->sPLA2 Inhibits COX Cyclooxygenases (COX-1/COX-2) Arachidonic_Acid->COX LOX Lipoxygenases (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes Inflammation Inflammation (Pain, Edema, Fever) Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: sPLA2 signaling pathway in inflammation.

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Animal_Acclimatization Animal Acclimatization Grouping Random Grouping Animal_Acclimatization->Grouping Formulation Prepare this compound Formulation Grouping->Formulation Baseline Baseline Measurement (e.g., Paw Volume) Formulation->Baseline Administration Administer Compound/ Vehicle Baseline->Administration Induction Induce Inflammation (e.g., Carrageenan/LPS) Administration->Induction Measurement Measure Efficacy (e.g., Paw Volume, Cytokines) Induction->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: General experimental workflow for in vivo efficacy studies.

References

Technical Support Center: Me-indoxam in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Me-indoxam in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, cell-impermeable inhibitor of secreted phospholipase A₂ (sPLA₂) enzymes. Its primary mechanism of action is competitive inhibition, where it binds to the active site of sPLA₂, preventing the binding and hydrolysis of its phospholipid substrates. This inhibition reduces the production of downstream inflammatory mediators.

Q2: In which solvents should I dissolve this compound?

This compound has limited solubility in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO)[1]. It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous assay buffer.

Q3: What is the recommended final concentration of DMSO in the assay?

The final concentration of DMSO in the assay should be kept as low as possible, ideally below 1%, as higher concentrations can affect enzyme activity and protein conformation[2]. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.

Q4: Is this compound stable in typical assay conditions?

This compound is generally stable under standard laboratory conditions. However, it may degrade under extreme pH or temperature conditions[1]. It is advisable to prepare fresh dilutions of the compound from a frozen DMSO stock for each experiment and avoid prolonged storage in aqueous buffers.

Q5: Which sPLA₂ isoforms are most potently inhibited by this compound?

This compound exhibits differential potency against various sPLA₂ isoforms. It is most potent against human Group IIA (hGIIA), Group IIE (hGIIE), and Group V (hGV) sPLA₂s, with IC₅₀ values less than 100 nM. It shows moderate potency against human Group IB (hGIB) and Group X (hGX) with IC₅₀ values in the 200-600 nM range.

Troubleshooting Guide

Issue 1: Higher-than-expected or inconsistent IC₅₀ values.
Possible Cause Troubleshooting Step
Compound Precipitation: this compound has low aqueous solubility and may precipitate when diluted from a DMSO stock into aqueous buffer.Visually inspect the diluted compound solutions for any signs of precipitation. Determine the kinetic solubility of this compound in your specific assay buffer (see Protocol 1). If precipitation is observed, consider lowering the highest concentration of this compound used in your assay or adding a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) to the assay buffer to improve solubility.
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, leading to artefactual results.Perform a compound aggregation assay to determine the critical aggregation concentration (CAC) of this compound in your assay buffer (see Protocol 2). If aggregation is detected at concentrations used in your assay, consider adding a detergent or reducing the compound concentration.
Compound Instability: this compound may be degrading in the assay buffer over the course of the experiment.Assess the stability of this compound in your assay buffer over the time course of your experiment (see Protocol 3). If degradation is significant, shorten the incubation time or prepare fresh dilutions immediately before use.
High Enzyme Concentration: If the enzyme concentration is too high, it may require a higher concentration of the inhibitor to achieve 50% inhibition.Optimize the enzyme concentration to ensure the reaction proceeds linearly and is in the initial velocity phase.
Issue 2: High background signal or assay interference.
Possible Cause Troubleshooting Step
Autofluorescence of this compound: As an indole-containing compound, this compound may exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.Measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay. If significant, consider using a different fluorescent probe with spectral properties that do not overlap with this compound or switch to a colorimetric assay format.
Light Scattering: Precipitated or aggregated compound can scatter light, leading to artificially high absorbance or fluorescence readings.Centrifuge your assay plate before reading to pellet any precipitates. Also, follow the steps to address compound precipitation and aggregation mentioned in Issue 1.
Interference with Assay Reagents: this compound may directly interact with assay components, such as the fluorescent probe or coupling enzymes.Run a control experiment without the primary enzyme to see if this compound affects the detection system directly.
Issue 3: No or very low inhibitory activity observed.
Possible Cause Troubleshooting Step
Inactive Compound: The compound may have degraded due to improper storage or handling.Use a fresh stock of this compound. Verify the identity and purity of your compound if possible.
Incorrect sPLA₂ Isoform: this compound has weak activity against certain sPLA₂ isoforms (hGIID, hGIIF, hGIII, and hGXIIA).Confirm the specific sPLA₂ isoform you are using in your assay and refer to the IC₅₀ data table to ensure you are testing an appropriate concentration range.
Metabolic Degradation: If using a cell-based assay or a system with metabolic enzymes (e.g., liver microsomes), this compound may be metabolized to inactive forms.Test the metabolic stability of this compound in your system (see Protocol 4). If it is rapidly metabolized, consider using a shorter incubation time or adding metabolic enzyme inhibitors (if appropriate for your experimental question).
Off-Target Effects: The observed biological effect may be due to an off-target activity of this compound rather than sPLA₂ inhibition.While specific off-target data for this compound is not readily available, it is crucial to consider this possibility. A recommended approach is to perform a broad off-target screening panel (see Protocol 5 for a general methodology).

Quantitative Data

Table 1: Inhibitory Potency (IC₅₀) of this compound against various human sPLA₂ Isoforms

sPLA₂ IsoformIC₅₀Reference
hGIIA< 100 nM
hGIIE< 100 nM
hGV< 100 nM
hGIB200 - 600 nM
hGX200 - 600 nM
hGIID> 2 µM
hGIIF> 2 µM
hGIII> 2 µM
hGXIIA> 2 µM

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol allows for the determination of the solubility of this compound in your specific assay buffer.

Materials:

  • This compound

  • 100% DMSO

  • Assay Buffer (e.g., PBS, Tris buffer)

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance

Methodology:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • In a 96-well plate, perform serial dilutions of the this compound stock solution in DMSO.

  • Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing a larger volume (e.g., 198 µL) of your assay buffer to achieve the desired final concentrations.

  • Mix well and incubate at room temperature for a set period (e.g., 1-2 hours).

  • Measure the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 620 nm) to detect light scattering from any precipitate.

  • The highest concentration that does not show a significant increase in absorbance compared to the buffer-only control is considered the kinetic solubility limit.

Protocol 2: Compound Aggregation Assay (DLS)

Dynamic Light Scattering (DLS) is a common method to detect the formation of small molecule aggregates.

Materials:

  • This compound

  • 100% DMSO

  • Assay Buffer

  • DLS instrument

Methodology:

  • Prepare a series of dilutions of this compound in your assay buffer, starting from a high concentration and serially diluting.

  • Equilibrate the samples at the assay temperature.

  • Measure the particle size distribution for each concentration using the DLS instrument.

  • The concentration at which a significant increase in particle size or polydispersity is observed indicates the onset of aggregation (Critical Aggregation Concentration).

Protocol 3: Compound Stability Assay (LC-MS)

This protocol assesses the stability of this compound in your assay buffer over time.

Materials:

  • This compound

  • 100% DMSO

  • Assay Buffer

  • Acetonitrile (ACN) with an internal standard

  • LC-MS/MS system

Methodology:

  • Prepare a solution of this compound in your assay buffer at a relevant concentration.

  • Incubate the solution at your assay temperature.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the solution.

  • Immediately stop any potential degradation by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).

  • Centrifuge to precipitate any proteins or salts.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.

  • Plot the concentration of this compound versus time to determine its degradation rate.

Protocol 4: Human Liver Microsome Stability Assay

This protocol is to assess the metabolic stability of this compound.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • LC-MS/MS system

Methodology:

  • Pre-warm a solution of HLMs in phosphate buffer at 37°C.

  • Add this compound to the microsome solution and pre-incubate for a short period.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots and quench the reaction with cold acetonitrile containing an internal standard.

  • Centrifuge to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of remaining this compound.

  • Calculate the half-life (t½) and intrinsic clearance (Clint) of the compound.

Protocol 5: Off-Target Screening Strategy

As no specific off-target data for this compound is publicly available, a tiered approach is recommended to identify potential off-target interactions.

Methodology:

  • Computational Screening: Use in silico methods to screen this compound against a database of known protein targets to predict potential off-target binding.

  • Broad Panel Screening: Submit this compound to a commercial service that offers broad off-target screening panels. These panels typically include a wide range of receptors, ion channels, kinases, and other enzymes.

  • Functional Assays: For any significant hits identified in the initial screening, perform functional assays to confirm whether the binding of this compound results in inhibition or activation of the off-target protein.

Visualizations

Troubleshooting_Workflow start Unexpected Assay Result issue_type Identify Issue Type start->issue_type ic50_issue Inconsistent or High IC50 issue_type->ic50_issue Potency Issue background_issue High Background Signal issue_type->background_issue Signal Issue no_activity_issue No Inhibitory Activity issue_type->no_activity_issue Efficacy Issue solubility Check Solubility (Protocol 1) ic50_issue->solubility aggregation Check Aggregation (Protocol 2) ic50_issue->aggregation stability Check Stability (Protocol 3) ic50_issue->stability autofluorescence Check Autofluorescence background_issue->autofluorescence interference Check Reagent Interference background_issue->interference activity_check Verify Compound Activity & sPLA2 Isoform no_activity_issue->activity_check metabolism Assess Metabolic Stability (Protocol 4) no_activity_issue->metabolism off_target Consider Off-Target Effects (Protocol 5) no_activity_issue->off_target solution Implement Solution solubility->solution aggregation->solution stability->solution autofluorescence->solution interference->solution activity_check->solution metabolism->solution off_target->solution sPLA2_Signaling_Pathway membrane Membrane Phospholipids sPLA2 sPLA2 membrane->sPLA2 substrate arachidonic_acid Arachidonic Acid sPLA2->arachidonic_acid hydrolyzes me_indoxam This compound me_indoxam->sPLA2 inhibits downstream Pro-inflammatory Mediators (Prostaglandins, Leukotrienes) arachidonic_acid->downstream leads to

References

Addressing batch-to-batch variability of Me-indoxam

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Me-indoxam. This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to the batch-to-batch variability of this compound. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and cell-impermeable inhibitor of secreted phospholipase A2 (sPLA2).[1] Its primary mechanism of action involves the competitive inhibition of sPLA2 enzymes. By binding to the active site of sPLA2, this compound prevents the hydrolysis of phospholipids, thereby reducing the production of downstream inflammatory mediators.[2] It has demonstrated inhibitory effects on various sPLA2 isoforms with IC50 values in the nanomolar to low micromolar range.[1][2]

Q2: We are observing inconsistent results between different lots of this compound. What are the potential causes for this batch-to-batch variability?

Batch-to-batch variability of this compound can stem from several factors, including:

  • Purity Profile: The presence of impurities or byproducts from the chemical synthesis can alter the compound's effective concentration and activity.

  • Polymorphism: Different crystalline forms of the solid compound can affect its solubility and dissolution rate.

  • Degradation: this compound may degrade under suboptimal storage conditions, such as exposure to extreme pH or temperatures.[2]

  • Solubility Issues: Inconsistent dissolution in experimental buffers can lead to variations in the actual concentration of the active compound.[2]

Q3: How should I properly store and handle this compound to minimize variability?

To ensure the stability and consistency of this compound, follow these storage guidelines:

  • Solid Form: Store the solid compound as recommended on the product's certificate of analysis (COA), typically in a cool, dry, and dark place. For long-term storage, refrigeration or freezing is often advised.[3]

  • Stock Solutions: Prepare stock solutions in a suitable organic solvent like dimethyl sulfoxide (DMSO).[2] It is recommended to store stock solutions in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles. Generally, stock solutions are stable for up to one month at -20°C.[3]

Q4: What are the key quality control parameters I should check when receiving a new batch of this compound?

Upon receiving a new batch, it is crucial to review the Certificate of Analysis (COA) provided by the supplier. Key parameters to check include:

  • Purity (by HPLC): This indicates the percentage of the active compound.

  • Identity (by Mass Spectrometry and/or NMR): Confirms the chemical structure of the compound.

  • Appearance: The physical state and color of the compound.

  • Solubility: Information on suitable solvents and concentrations.

For critical experiments, it is highly recommended to perform in-house validation of these parameters.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving issues arising from the batch-to-batch variability of this compound.

Troubleshooting Workflow for Inconsistent Experimental Outcomes

The following diagram outlines a logical workflow to troubleshoot inconsistent results between different batches of this compound.

G A Inconsistent Experimental Results Observed B Review Certificate of Analysis (COA) for Each Batch A->B Start Troubleshooting C Perform Comparative Physicochemical Analysis B->C Discrepancies in COA or need for further validation E Contact Supplier for Technical Support B->E COA is incomplete or shows significant out-of-spec results D Conduct Parallel Functional Assays C->D Physicochemical properties are comparable C->E Significant differences found (e.g., purity, identity) F Optimize Experimental Protocol D->F Functional activity is still inconsistent G Results Consistent and Issue Resolved D->G Functional activity is consistent F->G Adjustments lead to consistent results

Caption: Troubleshooting workflow for addressing batch-to-batch variability.

Issue: Reduced or No Inhibitory Activity of a New Batch
  • Verify Stock Solution Integrity:

    • Ensure the stock solution was prepared correctly and has been stored properly.

    • If possible, prepare a fresh stock solution from the solid material.

  • Confirm Chemical Identity and Purity:

    • Perform analytical tests to confirm the identity and purity of the new batch. A detailed protocol for HPLC analysis is provided below.

    • Compare the results with the supplier's COA and data from previous, well-performing batches.

  • Assess Functional Activity:

    • Run a parallel sPLA2 inhibition assay comparing the new batch with a previously validated batch.

    • Include a positive control (a known sPLA2 inhibitor) and a negative control (vehicle).

Issue: Increased Off-Target Effects or Cellular Toxicity
  • Evaluate Purity Profile:

    • A lower purity might indicate the presence of cytotoxic impurities. Analyze the purity of the batch using HPLC.

    • Use Mass Spectrometry to identify potential impurities.

  • Solvent and Vehicle Controls:

    • Ensure that the final concentration of the solvent (e.g., DMSO) in your assay is consistent and non-toxic to your cells.

    • Run appropriate vehicle controls for each batch.

Experimental Protocols

Protocol 1: Comparative Analysis of this compound Batches by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the quantitative comparison of the purity of different this compound batches.

Materials:

  • This compound (different batches)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve each batch of this compound in DMSO to prepare a 10 mM stock solution.

    • Dilute the stock solutions to a final concentration of 100 µM in a 50:50 mixture of acetonitrile and water.

  • HPLC Method:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient:

      Time (min) % B
      0 20
      20 80
      25 80
      25.1 20

      | 30 | 20 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak areas from the chromatograms.

    • Calculate the purity of each batch as the percentage of the main peak area relative to the total peak area.

Data Presentation:

Batch IDRetention Time (min)Peak Area (arbitrary units)Purity (%)
Batch A15.21,250,00099.5
Batch B15.21,180,00095.2
Batch C15.31,235,00098.8
Protocol 2: In Vitro sPLA2 Inhibition Assay

This protocol can be used to compare the functional activity of different batches of this compound.

Workflow for sPLA2 Inhibition Assay:

G A Prepare Assay Buffer and Substrate Solution B Prepare Serial Dilutions of this compound Batches A->B D Add this compound Dilutions and Incubate B->D C Add sPLA2 Enzyme to Assay Plate C->D E Initiate Reaction by Adding Substrate D->E F Monitor Fluorescence Signal Over Time E->F G Calculate IC50 Values for Each Batch F->G

Caption: Experimental workflow for the sPLA2 inhibition assay.

Materials:

  • Human recombinant sPLA2 enzyme (e.g., hGIIA)

  • Fluorescent sPLA2 substrate (e.g., a pyrene-labeled phospholipid)

  • Assay buffer (e.g., Tris-HCl with CaCl2 and BSA)

  • This compound (different batches)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of each this compound batch in the assay buffer.

  • In a 96-well plate, add the sPLA2 enzyme to each well.

  • Add the this compound dilutions to the respective wells and incubate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding the fluorescent sPLA2 substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence over time using a plate reader.

  • Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each batch.

Data Presentation:

Batch IDIC50 (nM)
Batch A85
Batch B250
Batch C92

Signaling Pathway

This compound Inhibition of the sPLA2 Signaling Pathway:

The following diagram illustrates the mechanism of action of this compound in the context of the sPLA2 signaling pathway.

G cluster_0 Cell Membrane Phospholipids Phospholipids ArachidonicAcid Arachidonic Acid Phospholipids->ArachidonicAcid Hydrolysis sPLA2 sPLA2 Enzyme sPLA2->Phospholipids MeIndoxam This compound MeIndoxam->sPLA2 Inhibition InflammatoryMediators Inflammatory Mediators (Prostaglandins, Leukotrienes) ArachidonicAcid->InflammatoryMediators

Caption: this compound inhibits sPLA2, blocking the production of arachidonic acid.

References

Validation & Comparative

Me-Indoxam vs. Indoxam: A Comparative Analysis of sPLA2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of me-indoxam and indoxam, two potent inhibitors of secreted phospholipase A2 (sPLA2). While both compounds target the same enzyme family, their distinct chemical scaffolds—an indole for this compound and an indolizine for indoxam—confer differences in their inhibitory profiles and potential therapeutic applications. This analysis is supported by experimental data to aid researchers in selecting the appropriate tool compound for their studies.

Executive Summary

This compound and indoxam are critical research tools for investigating the physiological and pathological roles of sPLA2 enzymes. These enzymes are implicated in a variety of inflammatory diseases, making their inhibitors promising candidates for therapeutic development. This guide delineates the chemical structures, mechanisms of action, and inhibitory activities of both compounds, presenting quantitative data in a clear, comparative format. Detailed experimental protocols for assessing sPLA2 inhibition are also provided to facilitate the replication and extension of these findings.

Chemical Structure and Properties

The fundamental difference between this compound and indoxam lies in their core heterocyclic structures. This compound is a substituted indole, while indoxam is an indolizine derivative. This structural variance influences their interaction with the active site of sPLA2 isoforms.

Table 1: Chemical Properties of this compound and Indoxam

PropertyThis compoundIndoxam
Chemical Name 2-((3-(2-amino-2-oxoacetyl)-2-methyl-1-(biphenyl-2-ylmethyl)-1H-indol-4-yl)oxy)acetic acid2-((3-(2-amino-2-oxoacetyl)-2-ethyl-1-(phenylmethyl)-1H-indolizin-8-yl)oxy)acetic acid
Core Scaffold IndoleIndolizine
Molecular Formula C26H22N2O5C27H24N2O5
Molecular Weight 442.5 g/mol [1]456.5 g/mol
CAS Number 172732-62-6[1][2]Not readily available for the sPLA2 inhibitor

Mechanism of Action

Both this compound and indoxam function as inhibitors of secreted phospholipase A2 (sPLA2) enzymes. sPLA2s are a family of enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the release of free fatty acids, most notably arachidonic acid, and lysophospholipids. These products are precursors to a wide range of pro-inflammatory mediators, including prostaglandins and leukotrienes.

By binding to the active site of sPLA2, this compound and indoxam prevent the substrate from accessing the catalytic machinery of the enzyme, thereby blocking the inflammatory cascade at its inception.[3]

sPLA2 Signaling Pathway Membrane_Phospholipids Membrane Phospholipids sPLA2 Secreted Phospholipase A2 (sPLA2) Membrane_Phospholipids->sPLA2 Substrate Arachidonic_Acid Arachidonic Acid sPLA2->Arachidonic_Acid Lysophospholipids Lysophospholipids sPLA2->Lysophospholipids Pro_inflammatory_Mediators Pro-inflammatory Mediators (Prostaglandins, Leukotrienes) Arachidonic_Acid->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Inhibitors This compound / Indoxam Inhibitors->sPLA2 Inhibition

Figure 1. Simplified signaling pathway of sPLA2 and the inhibitory action of this compound and indoxam.

Comparative Efficacy: Inhibitory Activity

The inhibitory potency and selectivity of this compound and indoxam against various sPLA2 isoforms are crucial for their application in research. This compound has been characterized against a broader panel of human sPLA2 isoforms.

Table 2: Comparative Inhibitory Activity (IC50) of this compound and Indoxam against Human sPLA2 Isoforms

sPLA2 IsoformThis compound IC50 (nM)Indoxam IC50 (nM)
hGIIA < 100[2]Potent inhibitor (specific IC50 not available)
hGIIE < 100[2]Not available
hGV < 100[2]Not available
hGIB 200 - 600[2]Not available
hGX 200 - 600[2]Not a potent inhibitor in the low nM range[4]
hGIID > 2000[2]Not available
hGIIF > 2000[2]Not available
hGIII > 2000[2]Not available
hGXIIA > 2000[2]Not available

Experimental Protocols

The following is a generalized protocol for a secreted phospholipase A2 (sPLA2) inhibition assay, which can be adapted to compare the inhibitory activities of this compound and indoxam.

sPLA2 Inhibition Assay (Spectrophotometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific sPLA2 isoform.

Materials:

  • Recombinant human sPLA2 isoform

  • Phospholipid substrate (e.g., 1,2-bis(heptanoylthio)glycero-3-phosphocholine)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Triton X-100

  • HEPES buffer (pH 7.4)

  • Calcium chloride (CaCl2)

  • Test compounds (this compound, Indoxam) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 414 nm

Procedure:

  • Prepare Reagents:

    • Assay Buffer: HEPES buffer containing CaCl2 and Triton X-100.

    • Substrate Solution: Dissolve the phospholipid substrate in the assay buffer.

    • DTNB Solution: Dissolve DTNB in the assay buffer.

    • Enzyme Solution: Dilute the sPLA2 isoform to the desired concentration in the assay buffer.

    • Inhibitor Solutions: Prepare a serial dilution of the test compounds in the assay buffer.

  • Assay Setup:

    • Add a fixed volume of the enzyme solution to each well of the 96-well plate.

    • Add varying concentrations of the inhibitor solutions to the respective wells.

    • Include control wells with enzyme and solvent (no inhibitor) and wells with substrate only (blank).

    • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate Reaction:

    • Add the substrate solution and the DTNB solution to all wells to start the reaction.

  • Data Acquisition:

    • Immediately measure the absorbance at 414 nm at regular intervals for a set duration using a spectrophotometer in kinetic mode. The increase in absorbance corresponds to the hydrolysis of the substrate.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve using appropriate software (e.g., GraphPad Prism).

sPLA2_Inhibition_Assay_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Reagents Prepare Reagents (Buffer, Substrate, DTNB, Enzyme, Inhibitors) Setup Set up 96-well plate (Enzyme + Inhibitor) Reagents->Setup Pre_incubation Pre-incubate Setup->Pre_incubation Reaction Initiate reaction (Add Substrate + DTNB) Pre_incubation->Reaction Measurement Kinetic measurement (Absorbance at 414 nm) Reaction->Measurement Velocity Calculate initial reaction velocities Measurement->Velocity Plot Plot % Inhibition vs. [Inhibitor] Velocity->Plot IC50 Determine IC50 value Plot->IC50

Figure 2. General workflow for a spectrophotometric sPLA2 inhibition assay.

Conclusion

This compound and indoxam are valuable chemical probes for studying the roles of sPLA2 in health and disease. This compound, an indole-based inhibitor, has been more extensively characterized against a range of human sPLA2 isoforms, demonstrating potent inhibition of several key pro-inflammatory isoforms. Indoxam, an indolizine-based counterpart, is also a potent sPLA2 inhibitor, though comparative quantitative data on its isoform selectivity is less available. The choice between these two inhibitors will depend on the specific sPLA2 isoform of interest and the experimental context. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for their investigations into the complex biology of secreted phospholipases A2.

References

Validating the Specificity of Me-indoxam for Group X sPLA2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Me-indoxam, a potent inhibitor of secreted phospholipase A2 (sPLA2), with other relevant inhibitors, focusing on its specificity for the group X isoform (sPLA2-X). The information presented herein is supported by experimental data and detailed protocols to aid researchers in their evaluation of sPLA2 inhibitors.

Introduction to sPLA2-X and the Role of Inhibitors

Secreted phospholipase A2 group X (sPLA2-X) is a member of the sPLA2 family of enzymes that catalyze the hydrolysis of phospholipids at the sn-2 position, releasing free fatty acids and lysophospholipids.[1] These products are precursors to various inflammatory mediators, implicating sPLA2-X in a range of inflammatory diseases.[1] Consequently, the development of potent and specific inhibitors for sPLA2-X is of significant interest for therapeutic intervention. This compound is an indole-based sPLA2 inhibitor that has demonstrated activity against several sPLA2 isoforms. This guide aims to objectively assess its specificity for sPLA2-X in comparison to other inhibitors.

Comparative Inhibitory Activity of sPLA2 Inhibitors

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other indole-based sPLA2 inhibitors against various human sPLA2 isoforms. It is important to note that these values are compiled from different studies and may have been determined under varying experimental conditions, which can influence the results. Therefore, a direct comparison should be made with caution.

InhibitorsPLA2-IIA IC50 (µM)sPLA2-V IC50 (µM)sPLA2-X IC50 (µM)Source
This compound Potent (low nM range)Potent (low nM range)Less potent than against IIA and V[2]
Varespladib (LY315920) 0.009 - 0.0140.0770.015[3][4]
Compound 31 (Novel Indole Carboxamide) 0.312.230.026[5]

Data compiled from multiple sources and may not be directly comparable.

Varespladib demonstrates potent inhibition of sPLA2-IIA, V, and X in the low nanomolar range.[3][4] In contrast, while this compound is a potent inhibitor of several sPLA2 isoforms, it is reported to be less potent against group X sPLA2 compared to its activity against group IIA and V.[2] A novel indole carboxamide inhibitor (compound 31) has been developed that shows high potency and selectivity for sPLA2-X over sPLA2-IIa and sPLA2-V, highlighting the potential for developing highly specific group X inhibitors.[5]

Experimental Protocols

sPLA2 Inhibition Assay (Colorimetric)

This protocol is based on the use of a chromogenic substrate, diheptanoyl thio-phosphatidylcholine (diheptanoyl thio-PC), and DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) for detection.

Materials:

  • sPLA2 enzyme (e.g., recombinant human sPLA2-X)

  • Diheptanoyl thio-PC (substrate)

  • DTNB (Ellman's reagent)

  • Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100)

  • Inhibitor compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-414 nm

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer and dissolve the sPLA2 enzyme to the desired concentration.

    • Reconstitute the diheptanoyl thio-PC substrate in the Assay Buffer.

    • Prepare a stock solution of DTNB in the Assay Buffer.

    • Prepare serial dilutions of the inhibitor compounds in the Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add Assay Buffer only.

    • Control wells (100% activity): Add sPLA2 enzyme and Assay Buffer.

    • Inhibitor wells: Add sPLA2 enzyme and the desired concentration of the inhibitor.

  • Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the diheptanoyl thio-PC substrate to all wells to start the reaction.

  • Detection: Immediately add DTNB to all wells. The hydrolysis of the thio-PC substrate by sPLA2 releases a free thiol, which reacts with DTNB to produce a yellow-colored product.

  • Measurement: Measure the absorbance at 405-414 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

Lipidomics-Based sPLA2 Assay

This advanced method allows for the direct measurement of the products of sPLA2 activity on natural phospholipid substrates.

Materials:

  • sPLA2 enzyme

  • Natural phospholipid substrate (e.g., 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine, PAPC)

  • Inhibitor compounds

  • Assay Buffer

  • Internal standards (for mass spectrometry)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Enzyme Reaction:

    • Incubate the sPLA2 enzyme with the phospholipid substrate in the presence and absence of the inhibitor in Assay Buffer.

  • Lipid Extraction:

    • Stop the reaction at a specific time point and extract the lipids using a suitable method (e.g., Bligh-Dyer extraction).

    • Add internal standards to the samples for quantification.

  • LC-MS Analysis:

    • Separate the lipid species using liquid chromatography.

    • Detect and quantify the specific lysophospholipid and free fatty acid products of sPLA2 activity using mass spectrometry.

  • Data Analysis:

    • Calculate the amount of product formed in the presence and absence of the inhibitor.

    • Determine the percent inhibition and calculate the IC50 value.

Visualizing Key Pathways and Workflows

Signaling Pathway of Group X sPLA2

sPLA2X_Pathway sPLA2X sPLA2-X Membrane Cell Membrane Phospholipids sPLA2X->Membrane Hydrolysis AA Arachidonic Acid Membrane->AA LysoPL Lysophospholipids Membrane->LysoPL COX COX Enzymes AA->COX LOX LOX Enzymes AA->LOX Prostanoids Prostanoids COX->Prostanoids Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammatory Response Prostanoids->Inflammation Leukotrienes->Inflammation

Caption: Signaling cascade initiated by sPLA2-X.

Experimental Workflow for sPLA2 Inhibition Assay

Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Prepare sPLA2 Enzyme Incubation Incubate Enzyme + Inhibitor Enzyme_Prep->Incubation Inhibitor_Prep Prepare Inhibitor Dilutions Inhibitor_Prep->Incubation Substrate_Prep Prepare Substrate Solution Reaction Add Substrate to Initiate Reaction Substrate_Prep->Reaction Incubation->Reaction Detection Add Detection Reagent (e.g., DTNB) Reaction->Detection Measurement Measure Signal (e.g., Absorbance) Detection->Measurement Calc_Rate Calculate Reaction Rates Measurement->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50

Caption: Workflow for determining sPLA2 inhibitor potency.

Logical Relationship of Inhibitor Specificity

Specificity_Relationship cluster_inhibitors sPLA2 Inhibitors cluster_isoforms sPLA2 Isoforms Me_indoxam This compound sPLA2_IIA sPLA2-IIA Me_indoxam->sPLA2_IIA High Potency sPLA2_V sPLA2-V Me_indoxam->sPLA2_V High Potency sPLA2_X sPLA2-X Me_indoxam->sPLA2_X Lower Potency Varespladib Varespladib Varespladib->sPLA2_IIA High Potency Varespladib->sPLA2_V High Potency Varespladib->sPLA2_X High Potency Compound_31 Compound 31 Compound_31->sPLA2_IIA Lower Potency Compound_31->sPLA2_V Lower Potency Compound_31->sPLA2_X High Potency & Selectivity

Caption: Specificity of inhibitors for sPLA2 isoforms.

References

Head-to-head comparison of Me-indoxam and other indole-based inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery, indole-based compounds represent a privileged scaffold, giving rise to a multitude of inhibitors targeting diverse enzymes critical in pathophysiology. This guide provides a head-to-head comparison of two distinct classes of indole-based inhibitors: those targeting secreted phospholipase A2 (sPLA2), exemplified by Me-indoxam, and those targeting indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in immuno-oncology. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance, supported by experimental data and detailed methodologies.

Section 1: this compound and Other Indole-Based Secreted Phospholipase A2 (sPLA2) Inhibitors

Secreted phospholipase A2 (sPLA2) enzymes are crucial mediators of inflammation through their role in the arachidonic acid cascade, leading to the production of prostaglandins and leukotrienes. Indole-based inhibitors have been developed to target these enzymes, with this compound being a notable example.

Performance Data of sPLA2 Inhibitors

The inhibitory potency of this compound and other indole-based sPLA2 inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) against various sPLA2 isoforms.

InhibitorTarget sPLA2 IsoformIC50 (nM)Reference
This compound Human Group IIA (hGIIA)< 100[1]
Human Group V (hGV)< 100[1]
Human Group X (hGX)200 - 600[1]
Varespladib (LY315920) Human Group IIA (hGIIA)9[2]
Human Group IB (hGIB)~360 (40-fold less active than against hGIIA)[2]
Indoxam Not specifiedPotent inhibitor[3]
Signaling Pathway: The Arachidonic Acid Cascade

sPLA2 inhibitors act by blocking the initial step of the arachidonic acid cascade. The following diagram illustrates this pathway and the point of intervention for these inhibitors.

Arachidonic_Acid_Cascade Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid sPLA2 Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-1/2 Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes 5-LOX sPLA2 sPLA2 COX COX-1/2 LOX 5-LOX Me_indoxam This compound & Other Indole Inhibitors Me_indoxam->sPLA2

Caption: The Arachidonic Acid Cascade and the inhibitory action of this compound.

Experimental Protocols

sPLA2 Activity Assay (Fluorometric)

This protocol describes a common method for measuring sPLA2 activity and the inhibitory potential of compounds like this compound.

Objective: To determine the IC50 value of an indole-based inhibitor against a specific sPLA2 isoform.

Materials:

  • Recombinant human sPLA2 enzyme

  • Fluorescent substrate (e.g., NBD-PC, a fluorescently labeled phosphatidylcholine analog)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM CaCl2)

  • Bovine serum albumin (BSA)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the inhibitor in DMSO.

  • Serially dilute the inhibitor in assay buffer to create a range of concentrations.

  • In a 96-well plate, add the sPLA2 enzyme to each well (except for the blank).

  • Add the diluted inhibitor solutions to the respective wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.

  • Prepare the substrate solution by incorporating the fluorescent phospholipid into liposomes or mixed micelles in the assay buffer containing BSA.

  • Initiate the reaction by adding the substrate solution to all wells.

  • Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (e.g., excitation at 460 nm and emission at 534 nm for NBD). The hydrolysis of the sn-2 acyl chain releases the fluorescent fatty acid, which partitions into the BSA, leading to an increase in fluorescence.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

sPLA2_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Dilution Prepare serial dilutions of indole inhibitor Plate_Setup Add enzyme and inhibitor to 96-well plate Inhibitor_Dilution->Plate_Setup Enzyme_Prep Prepare sPLA2 enzyme solution Enzyme_Prep->Plate_Setup Substrate_Prep Prepare fluorescent substrate solution Reaction_Start Initiate reaction with substrate addition Substrate_Prep->Reaction_Start Pre_incubation Pre-incubate for 15-30 min Plate_Setup->Pre_incubation Pre_incubation->Reaction_Start Measurement Measure fluorescence increase over time Reaction_Start->Measurement Rate_Calculation Calculate initial reaction rates Measurement->Rate_Calculation IC50_Determination Plot % inhibition vs. [Inhibitor] and determine IC50 Rate_Calculation->IC50_Determination

Caption: Generalized workflow for an in vitro sPLA2 inhibition assay.

Section 2: Indole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway. In the tumor microenvironment, IDO1 activity leads to tryptophan depletion and accumulation of kynurenine metabolites, which suppresses T-cell function and promotes immune tolerance. Consequently, IDO1 has emerged as a significant target in cancer immunotherapy.

Performance Data of IDO1 Inhibitors

Several indole-based IDO1 inhibitors have been developed and evaluated in both enzymatic and cell-based assays.

InhibitorAssay TypeIC50 (nM)Reference
Epacadostat (INCB024360) Enzymatic71.8
Cell-based (HeLa)10
Navoximod (GDC-0919) Enzymatic (Ki)7
Cell-based75
Indoximod (d-1MT) Pathway IC50450[1]
Signaling Pathway: The Kynurenine Pathway

IDO1 inhibitors aim to block the conversion of tryptophan to kynurenine, thereby restoring T-cell function within the tumor microenvironment.

Kynurenine_Pathway Tryptophan L-Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO1 T_Cell_Suppression T-Cell Suppression & Immune Tolerance Tryptophan->T_Cell_Suppression Depletion Kynurenine->T_Cell_Suppression IDO1_Enzyme IDO1 IDO1_Inhibitors Epacadostat, Navoximod, etc. IDO1_Inhibitors->IDO1_Enzyme

Caption: The Kynurenine Pathway and the site of action for IDO1 inhibitors.

Experimental Protocols

IDO1 Enzymatic Assay

This protocol details the direct measurement of IDO1 inhibition using a cell-free system.

Objective: To determine the IC50 of an indole-based inhibitor on purified recombinant IDO1 enzyme.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

  • Cofactors: Methylene blue, Ascorbic acid, Catalase

  • Test inhibitor compound

  • 30% Trichloroacetic acid (TCA) for stopping the reaction

  • p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)

  • 96-well clear microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, L-tryptophan, and cofactors.

  • Prepare serial dilutions of the inhibitor in DMSO, then further dilute in assay buffer.

  • To the wells of a 96-well plate, add the reaction mixture.

  • Add the diluted inhibitor solutions to the appropriate wells. Include a no-inhibitor control.

  • Initiate the enzymatic reaction by adding the purified IDO1 enzyme to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding TCA to each well.

  • Incubate at 50-60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Centrifuge the plate to pellet precipitated protein.

  • Transfer the supernatant to a new plate and add Ehrlich's reagent.

  • After a 10-minute incubation at room temperature, measure the absorbance at 480 nm. The yellow color is proportional to the kynurenine concentration.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

IDO1 Cell-Based Assay

This protocol assesses the ability of an inhibitor to block IDO1 activity within a cellular context.

Objective: To measure the IC50 of an indole-based inhibitor on IDO1 activity in cells.

Materials:

  • Human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3)

  • Cell culture medium and supplements

  • Interferon-gamma (IFN-γ) to induce IDO1 expression

  • Test inhibitor compound

  • Reagents for kynurenine detection (as in the enzymatic assay)

  • 96-well cell culture plate

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.

  • Prepare serial dilutions of the test inhibitor in the cell culture medium.

  • Remove the IFN-γ containing medium and add the medium containing the various concentrations of the inhibitor. Include a no-inhibitor control.

  • Incubate the cells with the inhibitor for the desired time (e.g., 24-72 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of kynurenine in the supernatant using the TCA and Ehrlich's reagent method described in the enzymatic assay, or by HPLC.

  • Calculate the percentage of inhibition of kynurenine production at each inhibitor concentration relative to the untreated control.

  • Determine the cell-based IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

IDO1_Assay_Workflow cluster_cell_based Cell-Based Assay cluster_enzymatic Enzymatic Assay cluster_analysis Data Analysis Seed_Cells Seed HeLa or SKOV-3 cells Induce_IDO1 Induce IDO1 with IFN-γ Seed_Cells->Induce_IDO1 Add_Inhibitor_Cell Add serially diluted inhibitor Induce_IDO1->Add_Inhibitor_Cell Incubate_Cells Incubate for 24-72h Add_Inhibitor_Cell->Incubate_Cells Collect_Supernatant Collect supernatant Incubate_Cells->Collect_Supernatant Measure_Kyn_Cell Measure kynurenine Collect_Supernatant->Measure_Kyn_Cell IC50_Determination Calculate % inhibition and determine IC50 Measure_Kyn_Cell->IC50_Determination Prepare_Mix Prepare reaction mix (Trp, cofactors) Add_Inhibitor_Enzyme Add diluted inhibitor Prepare_Mix->Add_Inhibitor_Enzyme Start_Reaction Add purified IDO1 enzyme Add_Inhibitor_Enzyme->Start_Reaction Incubate_Enzyme Incubate at 37°C Start_Reaction->Incubate_Enzyme Stop_Reaction Stop reaction with TCA Incubate_Enzyme->Stop_Reaction Measure_Kyn_Enzyme Measure kynurenine Stop_Reaction->Measure_Kyn_Enzyme Measure_Kyn_Enzyme->IC50_Determination

Caption: Comparative workflow for enzymatic and cell-based IDO1 inhibition assays.

References

Me-indoxam in sPLA2 Knockout Models: A Comparative Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of Me-indoxam, a potent inhibitor of secreted phospholipase A2 (sPLA2), in sPLA2 knockout models. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of sPLA2 inhibition. The analysis includes a review of supporting experimental data, detailed methodologies for key experiments, and a comparison with other sPLA2 inhibitors.

Introduction to this compound and sPLA2

Secreted phospholipase A2 (sPLA2) enzymes are key players in various physiological and pathological processes, including inflammation, host defense, and lipid metabolism.[1][2] These enzymes catalyze the hydrolysis of phospholipids, leading to the production of arachidonic acid and lysophospholipids, which are precursors to potent inflammatory mediators such as prostaglandins and leukotrienes.[2][3][4] Given their role in inflammation, sPLA2s have emerged as attractive therapeutic targets for a range of diseases.

This compound is a synthetic indole-based inhibitor that potently blocks the activity of several sPLA2 isoforms.[5][6] Its efficacy has been evaluated in various preclinical models, including genetic knockout models that provide a clean background to assess the specific contribution of sPLA2 inhibition. This guide focuses on the performance of this compound in sPLA2 knockout mice, offering a direct assessment of its on-target effects.

Efficacy of this compound in a Pla2g1b Knockout Model

A key study investigated the effects of this compound in a mouse model with a genetic knockout of the group 1B phospholipase A2 gene (Pla2g1b). This model is characterized by resistance to diet-induced obesity and diabetes. The study demonstrated that oral administration of this compound to wild-type mice fed a high-fat/high-carbohydrate diet phenocopied the protective effects observed in the Pla2g1b knockout mice.[5][7]

Quantitative Data Summary

The following table summarizes the key findings from the study, comparing the effects of this compound treatment in wild-type mice with the phenotype of Pla2g1b knockout mice.

ParameterWild-Type (Control Diet)Wild-Type (High-Fat Diet)Wild-Type (High-Fat Diet + this compound)Pla2g1b Knockout (High-Fat Diet)
Body Weight Gain (10 weeks) -+69%+5%Resistant to gain
Fasting Blood Glucose NormalElevatedEuglycemicNormal
Glucose Tolerance NormalIntolerantNormalNormal
Postprandial Lysophospholipid Absorption NormalIncreasedInhibitedInhibited

Data synthesized from a study by Hui et al.[5][7]

These results strongly suggest that the primary mechanism by which this compound confers its beneficial metabolic effects is through the inhibition of Pla2g1b in the gastrointestinal tract, thereby reducing the absorption of lysophospholipids.[5]

Comparison with Other sPLA2 Inhibitors in Knockout Models

InhibitorKnockout ModelKey FindingsReference
Varespladib (LY315920) ApoE-/- miceReduced aortic atherosclerosis by ~40-50%. Attenuated aneurysm formation. Decreased total cholesterol.[8]
Darapladib LDLR-deficient mice & ApoE-deficient miceReduced atherosclerotic plaque formation. Decreased inflammatory markers (hs-CRP, IL-6). No significant effect on serum lipids.[9][10]

It is important to note that these studies were conducted in different knockout models (ApoE-/- and LDLR-deficient mice), which are primarily used for studying atherosclerosis, and the inhibitors were evaluated for their impact on cardiovascular parameters. In contrast, the this compound study focused on a specific sPLA2 knockout (Pla2g1b) and metabolic outcomes. This highlights the diverse therapeutic potential of targeting different sPLA2 isoforms.

Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed methodologies for key in vivo assays are provided below.

Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the ability of a mouse to clear a glucose load from the blood, a measure of glucose tolerance.

Protocol:

  • Fasting: Fast mice for 4-6 hours prior to the test, with free access to water.[11][12]

  • Baseline Blood Glucose: Obtain a baseline blood glucose reading (time 0) from a small drop of blood from the tail vein using a glucometer.[11][13]

  • Glucose Administration: Administer a bolus of glucose (typically 1-2 g/kg body weight) via oral gavage.[11][12] The glucose solution is usually a 20% dextrose solution.[12]

  • Blood Glucose Monitoring: Measure blood glucose levels at specific time points after glucose administration, typically at 15, 30, 60, and 120 minutes.[13][14]

  • Data Analysis: Plot blood glucose concentration against time. The area under the curve (AUC) can be calculated to quantify glucose tolerance.

Carrageenan-Induced Paw Edema in Mice

Objective: To induce a localized inflammatory response in the mouse paw to evaluate the anti-inflammatory effects of a test compound.

Protocol:

  • Compound Administration: Administer the test compound (e.g., this compound) orally or via injection at a predetermined time before the inflammatory challenge.

  • Induction of Edema: Inject a small volume (e.g., 100 μL) of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.[15][16] The left hind paw can be injected with saline as a control.[15]

  • Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline and at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[15]

  • Data Analysis: Calculate the percentage of edema inhibition for the treated group compared to the vehicle control group.

Signaling Pathways and Visualizations

To provide a clearer understanding of the molecular mechanisms at play, the following diagrams illustrate the sPLA2 signaling pathway and the experimental workflow for evaluating sPLA2 inhibitors.

sPLA2_Signaling_Pathway cluster_hydrolysis Membrane Membrane Phospholipids sPLA2 sPLA2 ArachidonicAcid Arachidonic Acid sPLA2->ArachidonicAcid Hydrolysis Lysophospholipids Lysophospholipids sPLA2->Lysophospholipids COX COX-1 / COX-2 ArachidonicAcid->COX LOX Lipoxygenases ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Me_indoxam This compound Me_indoxam->sPLA2 Inhibition

Caption: The sPLA2 signaling cascade leading to inflammation.

Experimental_Workflow Start Start: sPLA2 Knockout and Wild-Type Mice Treatment Treatment Groups: - Vehicle - this compound - Other sPLA2 Inhibitors Start->Treatment Challenge Pathophysiological Challenge (e.g., High-Fat Diet, Carrageenan) Treatment->Challenge Measurements Outcome Measurements: - Metabolic Parameters (Glucose, Weight) - Inflammatory Markers (Paw Edema) Challenge->Measurements Analysis Data Analysis and Comparison Measurements->Analysis Conclusion Conclusion: Efficacy Assessment Analysis->Conclusion

Caption: Experimental workflow for evaluating sPLA2 inhibitors.

Conclusion

The available evidence strongly supports the efficacy of this compound in mitigating metabolic dysregulation in a manner consistent with the genetic knockout of its target, sPLA2. Specifically, in a Pla2g1b knockout model, this compound demonstrated a clear ability to prevent diet-induced obesity and glucose intolerance. While direct comparative data against other sPLA2 inhibitors in the same knockout model is lacking, the existing research on compounds like Varespladib and Darapladib in different models underscores the broad therapeutic potential of targeting the sPLA2 family for various inflammatory and metabolic diseases. Further head-to-head studies are warranted to definitively establish the relative potency and efficacy of these inhibitors. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.

References

Reproducibility of Me-indoxam's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the experimental data surrounding the sPLA2 inhibitor Me-indoxam reveals a consistent profile of its biological effects across different studies, suggesting a reliable and reproducible mechanism of action. This guide provides a comprehensive comparison of its inhibitory activity, details the experimental protocols for its evaluation, and contextualizes its performance against other known sPLA2 inhibitors.

This compound, also known as methyl indoxam, is a potent, active-site directed competitive inhibitor of secreted phospholipase A2 (sPLA2) enzymes.[1][2] These enzymes play a crucial role in the inflammatory cascade by releasing arachidonic acid from cell membranes, which is a precursor to pro-inflammatory eicosanoids.[3] The indole-based structure of this compound has been a focus of medicinal chemistry efforts, leading to the development of a class of potent sPLA2 inhibitors.[4]

Comparative Inhibitory Activity of this compound

The inhibitory potency of this compound has been evaluated against various isoforms of sPLA2. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, demonstrate a consistent pattern of high efficacy against specific sPLA2 groups. Data compiled from multiple studies indicates that this compound is a potent inhibitor of several human and mouse sPLA2s.

For instance, this compound consistently shows low nanomolar potency against human group IIA (hGIIA), human group IIE (hGIIE), and human group V (hGV) sPLA2s, with IC50 values typically below 100 nM.[5] Its inhibitory activity against human group IB (hGIB) and group X (hGX) is moderate, with IC50 values in the range of 200 to 600 nM.[5] Conversely, it is a poor inhibitor of human groups IID, IIF, III, and XIIA, with IC50 values greater than 2 µM.[5] This selective inhibitory profile appears to be reproducible across different experimental setups.

Target EnzymeReported IC50 (nM)Reference
Human sPLA2-IIA< 100[5]
Human sPLA2-IIE< 100[5]
Human sPLA2-V< 100[5]
Human sPLA2-IB200 - 600[5]
Human sPLA2-X200 - 600[5]
Human sPLA2-IID> 2000[5]
Human sPLA2-IIF> 2000[5]
Human sPLA2-III> 2000[5]
Human sPLA2-XIIA> 2000[5]

Comparison with Alternative sPLA2 Inhibitors

This compound belongs to a broader class of indole-based sPLA2 inhibitors, which includes compounds like indoxam and varespladib (LY315920).[4] These compounds share a similar mechanism of action by binding to the active site of the enzyme.[3] Varespladib, in particular, has undergone extensive clinical investigation and has shown reproducible effects in preclinical studies conducted in different laboratories. This provides indirect support for the reliability of the indole scaffold as a basis for sPLA2 inhibition.

Other classes of sPLA2 inhibitors exist, including natural products and synthetic small molecules with different chemical scaffolds. However, the indole-based inhibitors are noted for their high potency and drug-like properties.[4]

Experimental Protocols

The reproducibility of this compound's effects is contingent on the use of standardized and well-documented experimental protocols. Below are detailed methodologies for the synthesis of this compound analogs and the assay used to determine sPLA2 inhibitory activity.

Synthesis of this compound Analogs

A representative procedure for the synthesis of substituted indole inhibitors related to this compound involves the following key steps:

  • N-Alkylation: The indole nitrogen is alkylated, for example, by reacting the starting indole with a suitable alkyl halide (e.g., benzyl bromide) in the presence of a base like sodium hydride in a solvent such as dimethylformamide (DMF).[6]

  • Functional Group Manipulation: Subsequent steps involve the modification of functional groups at various positions of the indole ring to achieve the desired chemical structure of the final inhibitor. These reactions are standard procedures in organic synthesis.

A detailed, step-by-step synthesis protocol for a representative 6,7-benzoindole inhibitor is provided in the supporting information of the cited reference.[6]

Secreted Phospholipase A2 (sPLA2) Activity Assay

A common and reliable method for measuring sPLA2 activity and the inhibitory effect of compounds like this compound is a fluorometric assay. This assay continuously measures the enzymatic activity.

Principle: The assay utilizes a fluorescently labeled phospholipid substrate. When the sPLA2 enzyme cleaves the fatty acid from the sn-2 position of this substrate, the resulting fluorescent fatty acid is released and can be detected, leading to an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity.

Materials:

  • Recombinant human or mouse sPLA2 enzyme

  • Fluorescent phospholipid substrate (e.g., a pyrene-labeled phosphatidylglycerol)

  • Assay buffer (e.g., Tris-HCl buffer containing CaCl2, KCl, and a detergent like Triton X-100)[7]

  • 96-well or 384-well plates suitable for fluorescence measurements

  • Plate reader capable of fluorescence detection

Procedure:

  • Reagent Preparation: Prepare the assay buffer and dissolve the fluorescent substrate in an appropriate solvent.

  • Enzyme and Inhibitor Preparation: Dilute the sPLA2 enzyme to the desired concentration in the assay buffer. Prepare a serial dilution of this compound or other test inhibitors.

  • Assay Reaction: In the wells of the microplate, add the assay buffer, the sPLA2 enzyme, and the inhibitor at various concentrations.

  • Initiation of Reaction: Start the reaction by adding the fluorescent substrate to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence curves. Plot the percentage of enzyme inhibition against the inhibitor concentration to determine the IC50 value.

Several commercial kits are available that provide the necessary reagents and detailed protocols for performing sPLA2 activity assays.[7][8][9][10]

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Upstream Signaling cluster_1 Downstream Effects Inflammatory Stimuli Inflammatory Stimuli sPLA2 sPLA2 Inflammatory Stimuli->sPLA2 activates Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid releases sPLA2->Cell Membrane Phospholipids hydrolyzes Pro-inflammatory Eicosanoids Pro-inflammatory Eicosanoids Arachidonic Acid->Pro-inflammatory Eicosanoids is converted to This compound This compound This compound->sPLA2 inhibits

Caption: sPLA2 Signaling Pathway and Point of this compound Inhibition.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Prepare Reagents Prepare Reagents Mix Reagents in Plate Mix Reagents in Plate Prepare Reagents->Mix Reagents in Plate Prepare Enzyme and Inhibitor Prepare Enzyme and Inhibitor Prepare Enzyme and Inhibitor->Mix Reagents in Plate Initiate Reaction Initiate Reaction Mix Reagents in Plate->Initiate Reaction Measure Fluorescence Measure Fluorescence Initiate Reaction->Measure Fluorescence Calculate Reaction Rates Calculate Reaction Rates Measure Fluorescence->Calculate Reaction Rates Determine IC50 Determine IC50 Calculate Reaction Rates->Determine IC50

Caption: Experimental Workflow for sPLA2 Inhibition Assay.

References

Structural Showdown: Me-indoxam's Intimate Binding with sPLA2 Compared to Key Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the structural and functional nuances of Me-indoxam's interaction with secreted phospholipase A2 (sPLA2) reveals a potent and specific binding mechanism. This guide provides a comparative analysis of this compound against other notable sPLA2 inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery and development.

Secreted phospholipase A2 (sPLA2) enzymes are critical mediators of inflammation, making them a prime target for therapeutic intervention. This compound has emerged as a potent inhibitor of this enzyme family. Understanding the precise molecular interactions that govern this inhibition is paramount for the development of next-generation anti-inflammatory drugs. This guide dissects the structural analysis of this compound's binding to sPLA2, offering a comparative perspective with other inhibitors and providing the necessary experimental frameworks for researchers.

At a Glance: this compound vs. Alternatives - A Potency Comparison

The inhibitory potency of this compound and its key alternative, Varespladib (LY315920), has been evaluated against various human sPLA2 isoforms. The following table summarizes their half-maximal inhibitory concentrations (IC50), providing a quantitative basis for comparison.

InhibitorsPLA2 IsoformIC50 (nM)Reference
This compound hGIIA< 100[1]
hGIIE< 100[1]
hGV< 100[1]
hGIB200 - 600[1]
hGX200 - 600[1]
hGIID> 2000[1]
hGIIF> 2000[1]
hGIII> 2000[1]
hGXIIA> 2000[1]
Varespladib (LY315920) hGIIA9[2]
Serum (human)6.2[2]

The Architecture of Inhibition: this compound's Grip on sPLA2

The crystal structure of this compound in complex with human sPLA2-IIE (PDB code: 5WZV) provides a high-resolution map of their interaction.[3] this compound nestles into the active site of the enzyme, engaging in a network of hydrogen bonds and other interactions that effectively block substrate access.

Key interactions include:

  • Hydrogen bonding: The amide nitrogen of this compound forms hydrogen bonds with the side chains of Asp47 and His46, as well as the main chain carbonyl of Cys43. The glyoxamide carbonyl also hydrogen bonds with His46.[3]

  • Coordination with Calcium: The amide carbonyl and the carboxylate group of this compound coordinate with the essential calcium ion in the active site.[3]

  • Electrostatic Interaction: The carboxylate group may also form an electrostatic interaction with Lys61.[3]

These extensive interactions underscore the high affinity and specificity of this compound for sPLA2.

cluster_sPLA2 sPLA2 Active Site cluster_MeIndoxam This compound Asp47 Asp47 His46 His46 Cys43 Cys43 Gly28 Gly28 Lys61 Lys61 Ca_ion Ca²⁺ Ion Amide_N Amide Nitrogen Amide_N->Asp47 H-bond Amide_N->His46 H-bond Amide_N->Cys43 H-bond Glyoxamide_CO Glyoxamide Carbonyl Glyoxamide_CO->His46 H-bond Amide_CO Amide Carbonyl Amide_CO->Gly28 H-bond Amide_CO->Ca_ion Coordination Carboxylate Carboxylate Carboxylate->Lys61 Electrostatic Carboxylate->Ca_ion Coordination

Key binding interactions of this compound within the sPLA2 active site.

Experimental Corner: Protocols for Structural and Functional Analysis

To facilitate further research, this section provides detailed methodologies for key experiments in the study of sPLA2 inhibitors.

sPLA2 Inhibition Assay

This assay quantifies the inhibitory effect of a compound on sPLA2 enzymatic activity.

Principle: The assay measures the hydrolysis of a chromogenic or fluorogenic sPLA2 substrate. The rate of product formation is inversely proportional to the inhibitory activity of the test compound.

Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100).[4]

    • Reconstitute the sPLA2 enzyme and the substrate (e.g., diheptanoyl thio-PC) in the assay buffer to their working concentrations.[4]

    • Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the assay buffer.[4]

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the sPLA2 enzyme.

    • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate to all wells.

    • Add DTNB to the wells. The product of the enzymatic reaction reacts with DTNB to produce a colored product.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 414 nm kinetically using a microplate reader.

    • Calculate the initial reaction velocities (rates) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS) of inhibitor-enzyme interactions.

Principle: ITC measures the heat released or absorbed during the binding of a ligand (inhibitor) to a macromolecule (enzyme).

Protocol:

  • Sample Preparation:

    • Dialyze both the sPLA2 enzyme and the inhibitor (e.g., this compound) against the same buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 2 mM CaCl2) to ensure a perfect match and avoid heats of dilution.

    • Determine the precise concentrations of the enzyme and inhibitor solutions.

  • ITC Experiment:

    • Load the sPLA2 solution into the sample cell of the calorimeter.

    • Load the inhibitor solution into the injection syringe. The inhibitor concentration should typically be 10-20 times that of the enzyme.

    • Set the experimental parameters (temperature, injection volume, spacing between injections).

    • Perform a series of injections of the inhibitor into the enzyme solution.

  • Data Analysis:

    • The raw data consists of heat pulses for each injection.

    • Integrate the peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of inhibitor to enzyme.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

X-ray Crystallography

This technique provides a three-dimensional atomic-level structure of the enzyme-inhibitor complex.

Principle: X-rays are diffracted by a crystal of the protein-ligand complex. The diffraction pattern is used to calculate an electron density map, from which the atomic structure can be built.

Protocol:

  • Protein Expression and Purification:

    • Express and purify a high-quality, homogenous sample of the target sPLA2 enzyme.

  • Crystallization:

    • Co-crystallization: Incubate the purified sPLA2 with an excess of the inhibitor (e.g., this compound) before setting up crystallization trials. Screen a wide range of crystallization conditions (precipitants, pH, temperature) to find conditions that yield well-diffracting crystals of the complex.

    • Soaking: Grow crystals of the apo-enzyme first. Then, soak these crystals in a solution containing the inhibitor.

  • Data Collection:

    • Mount a single crystal and cryo-cool it in a stream of liquid nitrogen.

    • Collect X-ray diffraction data using a synchrotron or a home-source X-ray diffractometer.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using methods like molecular replacement (if a similar structure is available) or experimental phasing.

    • Build an atomic model of the protein-ligand complex into the resulting electron density map.

    • Refine the model against the experimental data to improve its accuracy and agreement with known geometric parameters.

  • Structural Analysis:

    • Analyze the final refined structure to identify the key interactions between the inhibitor and the enzyme's active site.

Workflow for sPLA2 Inhibitor Analysis

The following diagram illustrates a typical workflow for the structural and functional characterization of a novel sPLA2 inhibitor.

cluster_workflow sPLA2 Inhibitor Analysis Workflow A Compound Synthesis / Sourcing B In vitro sPLA2 Inhibition Assay A->B C Determine IC50 Values B->C D Isothermal Titration Calorimetry (ITC) C->D F X-ray Crystallography C->F E Determine Kd, ΔH, ΔS, Stoichiometry D->E H Structural Analysis of Binding Interactions E->H G Determine 3D Structure of Complex F->G G->H I Lead Optimization / Further Development H->I

General workflow for sPLA2 inhibitor characterization.

References

Independent Validation of Me-indoxam: A Comparative Analysis with Alternative sPLA2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the secreted phospholipase A2 (sPLA2) inhibitor, Me-indoxam, with other notable alternatives in the field. The information presented is based on publicly available experimental data to assist researchers in making informed decisions for their drug development and scientific research endeavors.

Executive Summary

This compound is a potent inhibitor of several isoforms of secreted phospholipase A2 (sPLA2), an enzyme family implicated in various inflammatory diseases. This guide compares the performance of this compound with two other well-characterized phospholipase A2 inhibitors: Varespladib, a broad-spectrum sPLA2 inhibitor, and Darapladib, a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). The comparison focuses on their inhibitory activity, in vivo efficacy in preclinical models, and their mechanisms of action.

Data Presentation: Quantitative Comparison of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its comparators against various phospholipase A2 isoforms. Lower IC50 values indicate higher potency.

InhibitorTarget sPLA2 Isoform(s)IC50 (nM)Reference
This compound Human Group IIA (hGIIA)0.006[1]
Human Group IB (hGIB)~6000[1]
Varespladib Human Group IIA (hGIIA)9[2]
Human Groups V and XLow nM range[3][4]
Serum sPLA2 (human)6.2[5]
Darapladib Lipoprotein-associated PLA2 (Lp-PLA2)0.25[6][7]

In Vivo Efficacy and Preclinical Observations

This compound has demonstrated efficacy in preclinical models of diet-induced obesity and glucose intolerance in mice. Oral administration of this compound was shown to suppress postprandial lysophospholipid absorption.

Varespladib has been evaluated in various animal models of inflammatory diseases, including arthritis in rats, where it demonstrated a reduction in joint swelling and other disease markers.[8][9] It has also been studied for its potential to neutralize snake venom PLA2s.[3] However, a large clinical trial in acute coronary syndrome was halted due to lack of efficacy.[3]

Darapladib has been shown to reduce the formation of atherosclerotic plaques in ApoE-deficient mice by inhibiting Lp-PLA2 activity and reducing levels of inflammatory markers like hs-CRP and IL-6.[10] Despite promising preclinical data, large-scale clinical trials in patients with coronary heart disease did not show a significant reduction in cardiovascular events.[7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate independent validation and further research.

sPLA2 Inhibition Assay (General Protocol)

This protocol is based on the principles of measuring the enzymatic activity of sPLA2 in the presence and absence of an inhibitor.

Materials:

  • Purified recombinant human sPLA2 isoforms (e.g., hGIIA, hGIB)

  • Substrate: 1,2-bis(heptanoylthio)glycero-3-phosphocholine (diheptanoyl thio-PC)

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

  • Assay Buffer (e.g., Tris-HCl buffer with CaCl2 and bovine serum albumin)

  • Inhibitor compounds (this compound, Varespladib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in the assay buffer.

  • In a 96-well plate, add the sPLA2 enzyme to each well, except for the blank controls.

  • Add the diluted inhibitor solutions to the respective wells and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the substrate (diheptanoyl thio-PC) and DTNB to all wells.

  • Immediately start monitoring the change in absorbance at 405-414 nm over time using a microplate reader. The hydrolysis of the thio-ester bond in the substrate by sPLA2 releases a free thiol, which reacts with DTNB to produce a yellow-colored product.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[11][12]

LPS-Stimulated TNF-α Release Assay in THP-1 Macrophages

This protocol describes the methodology to assess the anti-inflammatory effects of inhibitors on cytokine release from macrophages.

Materials:

  • THP-1 human monocytic cell line

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Lipopolysaccharide (LPS) from E. coli

  • RPMI-1640 cell culture medium with fetal bovine serum (FBS)

  • Inhibitor compounds

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA (e.g., 50 ng/mL) for 48 hours.

  • After differentiation, replace the medium with fresh medium containing various concentrations of the inhibitor compounds and pre-incubate for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for a specified period (e.g., 4-24 hours).[13]

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Analyze the data to determine the effect of the inhibitors on LPS-induced TNF-α production.[14][15]

Measurement of Lysophosphatidylcholine (LPC) Absorption in Mice

This protocol outlines a method to assess the in vivo effect of inhibitors on lipid absorption.

Materials:

  • C57BL/6 mice

  • High-fat diet

  • Inhibitor compound (e.g., this compound) formulated for oral administration

  • 14C-labeled lysophosphatidylcholine

  • Lipid extraction solvents (e.g., chloroform/methanol)

  • Scintillation counter

Procedure:

  • Acclimatize mice and feed them a high-fat diet for a specified period.

  • Administer the inhibitor compound or vehicle to the mice via oral gavage.

  • After a set time, orally administer a bolus of 14C-labeled lysophosphatidylcholine.

  • Collect blood samples at various time points post-administration.

  • Extract total lipids from the plasma samples using a suitable solvent system.

  • Measure the amount of radioactivity in the lipid extracts using a scintillation counter to determine the amount of absorbed 14C-LPC.

  • Compare the absorption profiles between the inhibitor-treated and vehicle-treated groups to assess the effect of the inhibitor on LPC absorption.[16][17]

Mandatory Visualizations

Signaling Pathway of sPLA2-mediated Inflammation

sPLA2_Pathway cluster_products Downstream Mediators Stimuli Inflammatory Stimuli sPLA2 sPLA2 Stimuli->sPLA2 activates Cell Cell Membrane (Phospholipids) AA Arachidonic Acid Cell->AA LysoPL Lysophospholipids Cell->LysoPL sPLA2->Cell hydrolyzes COX COX-1/2 AA->COX LOX LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation MeIndoxam This compound Varespladib MeIndoxam->sPLA2

Caption: sPLA2-mediated inflammatory pathway and points of inhibition.

Experimental Workflow for In Vitro sPLA2 Inhibition Assay

Inhibition_Assay_Workflow start Start prep_inhibitor Prepare Inhibitor Dilutions start->prep_inhibitor add_enzyme Add sPLA2 Enzyme to Plate start->add_enzyme add_inhibitor Add Inhibitor to Wells prep_inhibitor->add_inhibitor add_enzyme->add_inhibitor incubate Incubate add_inhibitor->incubate add_substrate Add Substrate & DTNB incubate->add_substrate measure Measure Absorbance (405-414 nm) add_substrate->measure analyze Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for determining sPLA2 inhibitor potency.

Logical Relationship of Lp-PLA2 in Atherosclerosis

LpPLA2_Atherosclerosis LDL LDL in Artery Wall Oxidation Oxidation LDL->Oxidation OxLDL Oxidized LDL Oxidation->OxLDL LpPLA2 Lp-PLA2 OxLDL->LpPLA2 activates LysoPC Lysophosphatidylcholine (Lyso-PC) OxLDL->LysoPC OxNEFA Oxidized NEFAs OxLDL->OxNEFA LpPLA2->OxLDL hydrolyzes Inflammation Macrophage Activation & Inflammation LysoPC->Inflammation OxNEFA->Inflammation FoamCell Foam Cell Formation Inflammation->FoamCell Plaque Atherosclerotic Plaque FoamCell->Plaque Darapladib Darapladib Darapladib->LpPLA2

Caption: Role of Lp-PLA2 in atherosclerosis and Darapladib's point of action.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Me-indoxam

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents like Me-indoxam, a potent sPLA2 inhibitor, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring compliance and minimizing risk.

This compound: Key Chemical and Physical Properties

Understanding the properties of this compound is the first step toward safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound should always be consulted for comprehensive safety information, the following table summarizes its known characteristics.

PropertyValueSource
Molecular Formula C₂₆H₂₂N₂O₅[1][2]
Molecular Weight Approximately 442.46 g/mol [3]
Appearance Solid[3]
Solubility Soluble in organic solvents like dimethyl sulfoxide (DMSO); limited solubility in water.
Stability Stable under standard laboratory conditions; may degrade under extreme pH or temperature.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Adherence to these safety measures is crucial to prevent accidental exposure.

PPESpecification
Gloves Chemical-resistant gloves (e.g., nitrile).
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat.

In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water. If skin irritation or rash occurs, get medical advice/attention.[4]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4]

  • Ingestion: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[4]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the disposal of this compound. This is a general guideline based on best practices for laboratory chemical waste. Always consult your institution's specific waste disposal protocols and the chemical's Safety Data Sheet (SDS).

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for "this compound and associated contaminated materials."
  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible wastes can lead to dangerous reactions.

2. Preparing for Disposal:

  • For unused or excess this compound, keep it in its original container with the label intact.
  • For contaminated materials (e.g., pipette tips, gloves, paper towels), place them in a designated, sealed plastic bag or container.

3. Disposal of Liquid Waste (Solutions containing this compound):

  • Do not pour this compound solutions down the drain. Due to its limited water solubility and potential environmental toxicity, aqueous disposal is not recommended.[5]
  • Collect all liquid waste containing this compound in a clearly labeled, leak-proof container.
  • If the solvent is organic (e.g., DMSO), the waste should be treated as flammable and hazardous organic waste.

4. Disposal of Solid Waste:

  • Place solid this compound and contaminated labware into a designated hazardous waste container.
  • Ensure the container is properly sealed to prevent dust inhalation or spillage.

5. Arranging for Pickup and Disposal:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.
  • Provide them with a clear inventory of the waste, including the chemical name and quantity.

6. Decontamination of Work Surfaces:

  • After handling and disposing of this compound, thoroughly decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner.
  • Dispose of all cleaning materials as contaminated solid waste.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical flow of the disposal process, from initial handling to final removal from the laboratory.

MeIndoxam_Disposal_Workflow cluster_prep Preparation cluster_segregation Segregation cluster_containment Containment cluster_disposal Final Disposal A Wear Appropriate PPE B Identify this compound Waste A->B C Solid Waste (Powder, Contaminated Labware) B->C Solid D Liquid Waste (Solutions in Solvents) B->D Liquid E Seal in Labeled Hazardous Waste Container C->E F Collect in Labeled, Leak-Proof Solvent Bottle D->F G Store in Designated Hazardous Waste Area E->G F->G H Contact EHS for Pickup G->H I Decontaminate Work Area H->I

This compound Disposal Workflow

Logical Relationship of Safety and Disposal Steps

The following diagram illustrates the hierarchical relationship of the key safety and disposal considerations.

Disposal_Hierarchy A Proper this compound Disposal B Institutional & Regulatory Compliance A->B C Personnel Safety A->C D Environmental Protection A->D E Consult SDS & EHS Protocols B->E F Wear Appropriate PPE C->F G Proper Waste Segregation D->G H Avoid Drain Disposal D->H I Use Labeled, Sealed Containers G->I

Hierarchy of Disposal Considerations

By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship. Always prioritize consulting your specific institutional guidelines and the product's Safety Data Sheet for the most accurate and comprehensive information.

References

Personal protective equipment for handling Me-indoxam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial, immediate safety and logistical information for the handling and disposal of Me-indoxam, a potent and cell-impermeable secreted phospholipase A2 (sPLA2) inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety profiles of structurally similar compounds, such as Indoxacarb, and general best practices for handling chemical reagents in a laboratory setting.

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is limited, the related compound Indoxacarb provides a basis for assessing potential hazards. Indoxacarb is classified as toxic if swallowed and harmful if inhaled, can cause an allergic skin reaction, and may lead to organ damage through prolonged or repeated exposure.[1][2][3] Therefore, it is prudent to handle this compound with a high degree of caution.

Inferred Hazard Profile for this compound:

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin SensitizationCategory 1BH317: May cause an allergic skin reaction
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs (nervous system, blood) through prolonged or repeated exposure
Hazardous to the Aquatic Environment, Acute HazardCategory 1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Long-term HazardCategory 1H410: Very toxic to aquatic life with long lasting effects

This data is extrapolated from Indoxacarb and should be treated as a precautionary guideline.

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment for various tasks involving this compound. Adherence to these guidelines is mandatory to minimize exposure and ensure personal safety.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Handling Solid Compound Safety glasses with side shields or chemical splash gogglesNitrile or neoprene glovesLaboratory coatN95 or higher-rated respirator if not handled in a certified chemical fume hood
Preparing Solutions (in a fume hood) Chemical splash gogglesNitrile or neoprene glovesLaboratory coatNot generally required if performed in a certified chemical fume hood
Administering to Cell Cultures (in a biosafety cabinet) Safety glassesNitrile glovesLaboratory coatNot required
Animal Dosing Safety glasses with side shields or face shieldNitrile or neoprene glovesLaboratory coat or disposable gownN95 or higher-rated respirator if potential for aerosolization exists
Waste Disposal Chemical splash gogglesNitrile or neoprene glovesLaboratory coatNot generally required if handling sealed waste containers

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following step-by-step operational plan should be followed.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, do not open and follow your institution's hazardous material spill protocol.

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage area should be secure and accessible only to authorized personnel.

Experimental Procedures
  • Preparation: Before handling, ensure that the work area is clean and uncluttered. A certified chemical fume hood is required for all procedures involving the handling of solid this compound or the preparation of concentrated stock solutions.

  • Weighing: To prevent inhalation of fine powders, conduct all weighing operations within a chemical fume hood or a balance enclosure with appropriate exhaust ventilation.

  • Dissolution: this compound is soluble in organic solvents like dimethyl sulfoxide (DMSO).[4] When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • Spill Management: In the event of a spill, immediately alert others in the vicinity and evacuate the area if necessary. Follow your institution's chemical spill cleanup procedures. Small spills of solid material can be carefully wiped up with a damp cloth or absorbent paper (while wearing appropriate PPE) and placed in a sealed container for disposal.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be considered hazardous waste.

  • Waste Collection: Collect all this compound waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the key stages of working with this compound, highlighting critical safety checkpoints.

MeIndoxam_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Review SDS/Safety Info ppe Don Appropriate PPE start->ppe Critical Check setup Prepare Work Area (Fume Hood) ppe->setup weigh Weigh Solid Compound setup->weigh dissolve Prepare Stock Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste Segregate & Store Hazardous Waste decontaminate->waste Critical Check dispose Dispose via EHS waste->dispose end End dispose->end

Caption: Workflow for Safe Handling of this compound.

By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and maintain a secure laboratory environment. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Me-indoxam
Reactant of Route 2
Me-indoxam

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.